molecular formula C10H12O2 B1302758 3',5'-Dimethyl-2'-hydroxyacetophenone CAS No. 1198-66-9

3',5'-Dimethyl-2'-hydroxyacetophenone

Cat. No.: B1302758
CAS No.: 1198-66-9
M. Wt: 164.2 g/mol
InChI Key: KBXDUOVVDZNQDY-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-2'-hydroxyacetophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXDUOVVDZNQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-66-9
Record name 2'-Hydroxy-3',5'-dimethylacetophenone
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Foundational & Exploratory

Synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone via Fries Rearrangement: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone, a valuable chemical intermediate, through the Fries rearrangement. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven strategies for process optimization.

Strategic Overview: The Importance of this compound

This compound is a versatile aromatic ketone that serves as a critical building block in numerous high-value applications. Its unique molecular architecture, featuring a reactive hydroxyl group ortho to a ketone, makes it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Notably, it is utilized in the formulation of fragrances, as a UV absorber in cosmetics to protect against sun damage, and as a precursor for various pharmaceutical compounds.[1]

The primary and most effective route to this and other hydroxy aryl ketones is the Fries rearrangement, an organic reaction that transforms a phenolic ester into its corresponding hydroxy ketone isomers.[2][3] Named after German chemist Karl Theophil Fries, this reaction provides a powerful tool for the regioselective acylation of phenols.[3][4]

The Core Transformation: A Mechanistic Deep Dive into the Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed transformation of an aryl ester into a mixture of ortho- and para-hydroxy aryl ketones.[2][5] The reaction is renowned for its reliability, though its mechanism and regioselectivity are highly dependent on the chosen reaction conditions.

The Accepted Mechanistic Pathway

While debate continues regarding the precise interplay between intramolecular and intermolecular pathways, a widely accepted mechanism involves the generation of an acylium carbocation intermediate.[5][6]

The process unfolds in four key steps:

  • Lewis Acid Complexation: The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This oxygen is more electron-rich and thus a more favorable Lewis base than the phenolic oxygen.[2][7]

  • Acylium Ion Generation: This initial complexation polarizes the bond between the acyl group and the phenolic oxygen. The Lewis acid then rearranges to the phenolic oxygen, facilitating the cleavage of the acyl-oxygen bond and generating a free acylium carbocation (R-C≡O⁺).[2][8]

  • Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic EAS reaction. In the synthesis of this compound from 3,5-dimethylphenyl acetate, the methyl groups at the 3- and 5-positions sterically and electronically direct the incoming acyl group to the available ortho (2- or 6-) positions, as the para (4-) position is blocked.

  • Hydrolysis and Product Liberation: An aqueous acidic workup is performed to decompose the aluminum-phenoxide complex, liberating the final hydroxyacetophenone product.[8]

Fries_Mechanism cluster_start Step 1: Complexation cluster_intermediate Step 2: Acylium Ion Generation cluster_eas Step 3: Electrophilic Attack cluster_end Step 4: Workup Start 3,5-Dimethylphenyl Acetate + AlCl₃ Complex Lewis Acid-Carbonyl Complex Start->Complex Coordination Acylium Acylium Carbocation + Aluminum Phenoxide Complex Complex->Acylium Rearrangement Sigma Sigma Complex (Intermediate) Acylium->Sigma EAS Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Final_Product 3',5'-Dimethyl-2'- hydroxyacetophenone Product_Complex->Final_Product Acidic Workup (H₃O⁺)

Caption: The four-step mechanism of the Fries rearrangement.

Controlling Regioselectivity: The Decisive Role of Reaction Conditions

The ratio of ortho to para isomers in a Fries rearrangement is not arbitrary; it is a function of precisely controlled experimental parameters.

  • Temperature: This is the most critical factor. Low temperatures (typically below 60°C) favor the formation of the more thermodynamically stable para product.[9][10] Conversely, higher temperatures (often above 160°C) favor the kinetically controlled ortho product.[2][9] The ortho-isomer is stabilized at higher temperatures through the formation of a more stable bidentate complex with the aluminum catalyst.[11]

  • Solvent: Solvent polarity plays a key role in dictating the migratory path of the acylium ion.

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to promote an intramolecular rearrangement by keeping the generated acylium ion within a "solvent cage" close to its parent ring, favoring ortho substitution.[2][10][12]

    • Polar solvents (e.g., nitrobenzene) solvate the acylium ion more effectively, allowing it to diffuse further from the ring and attack the less sterically hindered para position.[10][11]

For the target molecule, this compound, the substitution pattern of the starting material (3,5-dimethylphenyl acetate) inherently directs the reaction toward the desired ortho product, simplifying the challenge of regioselectivity.

From Theory to Practice: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )AmountMolesRole
3,5-Dimethylphenyl AcetateC₁₀H₁₂O₂164.2016.4 g0.10Starting Material
Anhydrous Aluminum ChlorideAlCl₃133.3420.0 g0.15Lewis Acid Catalyst
NitrobenzeneC₆H₅NO₂123.11100 mL-Solvent
Hydrochloric Acid (conc.)HCl36.46~50 mL-Workup Reagent
Ethyl AcetateC₄H₈O₂88.11~300 mL-Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
  • Equipment: 250 mL three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Workflow

PART A: Preparation of the Starting Ester (3,5-Dimethylphenyl Acetate)

This preliminary step is required if the starting ester is not commercially available.

  • In a flask, combine 3,5-dimethylphenol (1.0 eq) and acetic anhydride (1.05 eq).

  • Add a few drops of concentrated sulfuric acid as a catalyst.[13]

  • The reaction is exothermic. Once the initial reaction subsides, heat the mixture gently for 1-2 hours to ensure completion.

  • Purify the resulting 3,5-dimethylphenyl acetate by distillation.

PART B: The Fries Rearrangement

  • Setup: Assemble a 250 mL three-neck flask equipped with a condenser, magnetic stirrer, and dropping funnel. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.[12]

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.5 eq) and nitrobenzene (100 mL). Stir the mixture to form a suspension.

  • Substrate Addition: Add 3,5-dimethylphenyl acetate (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 120-130°C in an oil bath.[14][15] Maintain this temperature for approximately 3 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC).[16]

  • Workup: After the reaction is complete (indicated by the consumption of the starting ester on TLC), cool the flask to room temperature and then place it in an ice bath.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).[12][17] This will decompose the aluminum complexes. Stir until all the dark solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (100 mL portions).[14]

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.[12]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

PART C: Purification

  • Column Chromatography: The crude product can be effectively purified by flash column chromatography on silica gel.[12] A solvent system of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) is typically effective for separating the product from non-polar impurities and baseline material.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed to achieve high purity.[17][18]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purify Purification Start Dry Glassware & Reagents Catalyst Suspend AlCl₃ in Nitrobenzene Start->Catalyst Addition Add 3,5-Dimethylphenyl Acetate Catalyst->Addition Heat Heat to 120-130°C (3 hours) Addition->Heat Monitor Monitor via TLC Heat->Monitor Quench Cool & Quench on Ice/HCl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Concentrate (Rotovap) Wash->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure 3',5'-Dimethyl-2'- hydroxyacetophenone Purify->Final

Caption: Experimental workflow for the synthesis of the target molecule.

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Paramount: The single most common cause of low yields is the deactivation of the Lewis acid catalyst by moisture.[12] Ensure all glassware is oven- or flame-dried and that reagents are anhydrous.

  • Catalyst Stoichiometry: An excess of AlCl₃ (typically 1.2-2.5 equivalents) is necessary because the catalyst complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the product ketone.[8] Using only a catalytic amount will result in an incomplete reaction.

  • Managing Side Reactions: The primary side reaction is the cleavage of the ester bond to form 3,5-dimethylphenol, which can either remain or be acylated by another acylium ion.[19] Running the reaction under optimized temperature and time conditions minimizes these pathways. Heavily substituted substrates may exhibit lower yields due to steric hindrance.[10][11]

  • Alternative Catalysts and Conditions: While AlCl₃ is the classic catalyst, concerns over its corrosive nature and the large volumes of hazardous waste generated during workup have led to alternatives.[20] Strong Brønsted acids like methanesulfonic acid or environmentally benign solid acids like zeolites and p-toluenesulfonic acid (PTSA) have been successfully used.[8][20][21] Additionally, the Photo-Fries rearrangement offers a catalyst-free alternative using UV light, though yields are often lower for preparative scale.[11][22]

Conclusion

The Fries rearrangement remains an indispensable tool for the synthesis of hydroxy aryl ketones. The successful synthesis of this compound hinges on a solid understanding of the reaction mechanism and meticulous control over experimental conditions, particularly temperature and the exclusion of moisture. By following the validated protocol and troubleshooting insights provided in this guide, researchers can confidently and efficiently produce this valuable intermediate for applications across the pharmaceutical and chemical industries.

References

A Technical Guide to the Spectroscopic Data of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3',5'-Dimethyl-2'-hydroxyacetophenone (CAS No. 1198-66-9), a key organic compound utilized in various research and industrial applications, including pharmaceutical synthesis.[1][2] With a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , precise structural confirmation is paramount for its application.[3] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation crucial for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the bedrock of its chemical behavior and biological activity. For this compound, a combination of spectroscopic techniques provides a comprehensive and validated structural profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation data for structural assembly.

The molecular structure, with atom numbering for NMR assignments, is presented below. This numbering is crucial for unambiguously assigning spectral peaks to specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide complementary information about the molecular skeleton.

Experimental Protocol: A Self-Validating System

The choice of solvent and instrument frequency is critical for resolving complex spectra.

  • Sample Preparation: The compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly deuterochloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as an internal reference.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument.[4] High-field magnets enhance chemical shift dispersion and sensitivity, which is crucial for resolving closely spaced signals and observing subtle coupling patterns.

  • Data Acquisition: A standard pulse program is used. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, more scans are typically required.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer shimming Magnetic Field Shimming transfer->shimming pulse ¹H / ¹³C Pulse Sequence shimming->pulse fid Collect Free Induction Decay (FID) pulse->fid ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) & Peak Picking baseline->integrate assign Assign Peaks integrate->assign structure Structure Verification assign->structure

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides a proton census of the molecule. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen has a profound effect on the chemical shift of the phenolic proton, making it highly deshielded.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality and Insights
~12.5Singlet1H-OH (H on O attached to C2')The strong intramolecular hydrogen bond locks this proton in place, causing significant deshielding. This downfield shift is characteristic of o-hydroxyaryl ketones.
~7.2Singlet1HAr-H (H on C4')This aromatic proton is a singlet as it has no adjacent protons to couple with.
~7.0Singlet1HAr-H (H on C6')This proton is also a singlet due to the lack of ortho or meta proton coupling partners.
~2.6Singlet3H-COCH₃ (H on C8)This is a typical chemical shift for methyl protons adjacent to a carbonyl group. The singlet multiplicity confirms no adjacent protons.
~2.3Singlet3HAr-CH₃ (H on C9)Aromatic methyl groups typically resonate in this region.
~2.3Singlet3HAr-CH₃ (H on C10)The two aromatic methyl groups may have very similar or identical chemical shifts, potentially appearing as a single peak with an integration of 6H.
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon is typically the most downfield signal.

Chemical Shift (δ) ppmAssignmentCausality and Insights
~204C=O (C7)Carbonyl carbons are highly deshielded and appear far downfield. Conjugation with the aromatic ring and the intramolecular hydrogen bond influences this shift.
~160C-OH (C2')The carbon atom directly attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.
~138-140C-CH₃ (C3' & C5')Quaternary aromatic carbons attached to methyl groups.
~130C-H (C4')Aromatic methine carbon.
~120-125C-H (C6') & C-C=O (C1')Aromatic methine and the quaternary carbon attached to the acetyl group.
~26-COCH₃ (C8)The acetyl methyl carbon.
~20-22Ar-CH₃ (C9 & C10)The two aromatic methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

A common and straightforward method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR spectrum is recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk.[5]

G Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Scan Acquire IR Spectrum (4000-400 cm⁻¹) ATR->Scan Analysis Identify Functional Group Frequencies Scan->Analysis

Caption: Workflow for acquiring an ATR-IR spectrum.

Characteristic IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹)Description of VibrationInsights and Validation
~3400-3000 (broad)O-H stretch (phenolic)The broadness of this peak is a direct consequence of the strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.
~3100-3000Aromatic C-H stretchThese peaks confirm the presence of sp² hybridized C-H bonds in the aromatic ring.
~2950-2850Aliphatic C-H stretchThese absorptions arise from the methyl groups.
~1650C=O stretch (ketone)The carbonyl stretching frequency is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bonding, which weakens the C=O bond.[6] This is a key self-validating feature.
~1600 & ~1450C=C stretch (aromatic)These characteristic absorptions are diagnostic for the presence of an aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, characteristic ions.

  • Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

G Sample Vaporized Sample Ionization Electron Ionization (70 eV) Forms M⁺• Sample->Ionization Fragmentation M⁺• fragments into smaller ions Ionization->Fragmentation Analysis Mass Analyzer (Separates by m/z) Fragmentation->Analysis Detection Detector Generates Mass Spectrum Analysis->Detection

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Mass Spectrometry Data and Fragmentation

The mass spectrum confirms the molecular weight and provides a fragmentation fingerprint that supports the proposed structure.

m/z (Mass-to-Charge Ratio)Proposed FragmentInsights into Fragmentation Pathway
164[M]⁺•The molecular ion peak, confirming the molecular weight of 164.20 g/mol .
149[M - CH₃]⁺A very common and stable fragment resulting from the alpha-cleavage of the acetyl methyl group, forming a stable acylium ion. This is a primary validation of the acetophenone structure.
121[M - COCH₃]⁺Loss of the entire acetyl group (43 Da) results in the formation of the 2,4-dimethylphenoxide cation.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide an unambiguous and internally consistent confirmation of the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all protons, with the characteristic downfield phenolic proton validating the intramolecular hydrogen bond. The ¹³C NMR spectrum maps the carbon skeleton. The IR spectrum clearly identifies the key hydroxyl and conjugated ketone functional groups, with their frequencies shifted in a predictable manner due to electronic and hydrogen bonding effects. Finally, mass spectrometry confirms the correct molecular weight and shows a logical fragmentation pattern consistent with the assigned structure. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality control of this important chemical compound.

References

An In-depth Technical Guide to 1-(2-hydroxy-3,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-hydroxy-3,5-dimethylphenyl)ethanone, a substituted aromatic ketone, represents a class of organic compounds known as hydroxyacetophenones. These molecules are characterized by a phenolic hydroxyl group and an acetyl group attached to a benzene ring. The specific arrangement of these functional groups, along with the dimethyl substitution pattern on the aromatic core, imparts distinct chemical reactivity and physical properties to the molecule. Hydroxyacetophenones are recognized as highly valuable scaffolds and synthetic intermediates in medicinal chemistry and drug discovery.[1][2] Their structural framework is a recurring motif in a wide range of biologically active compounds, serving as a foundational building block for more complex molecules such as chalcones, flavonoids, and coumarins.[1][3] This guide provides a comprehensive technical overview of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone for researchers and drug development professionals, covering its identification, properties, synthesis, and potential applications.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The primary identifiers and key physicochemical properties for this compound are summarized below.

Nomenclature and Structure
  • IUPAC Name: 1-(2-hydroxy-3,5-dimethylphenyl)ethanone

  • Common Synonyms: 2'-Hydroxy-3',5'-dimethylacetophenone[4]

  • CAS Number: 1198-66-9[4]

  • Molecular Formula: C₁₀H₁₂O₂[4]

  • Molecular Weight: 164.20 g/mol [4]

  • Chemical Structure:

    • SMILES: CC(=O)C1=C(O)C(C)=CC(C)=C1

    • InChI: InChI=1S/C10H12O2/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,12H,1-3H3

Physicochemical Data

The following table outlines the key physical and chemical properties. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting and boiling points are not widely published for this specific isomer.

PropertyValueSource
Purity ≥98% (by GC)Commercial Supplier[4]
Appearance Typically a solid (predicted)-
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated

Spectroscopic Profile (Predicted)

SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Phenolic -OHδ 12.0-12.5 ppm (s, 1H)The strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen deshields this proton significantly, shifting it far downfield.
Aromatic C-Hδ 6.8-7.5 ppm (s, 2H)Two singlets are expected for the two non-equivalent aromatic protons.
Acetyl -CH₃δ 2.5-2.7 ppm (s, 3H)Typical chemical shift for a methyl group adjacent to a carbonyl.
Aryl -CH₃δ 2.2-2.4 ppm (s, 6H)Two singlets are expected for the two non-equivalent methyl groups attached to the aromatic ring.
¹³C NMR Carbonyl C=Oδ 200-205 ppmCharacteristic chemical shift for a ketone carbonyl carbon.
Aromatic C-Oδ 160-165 ppmThe carbon bearing the hydroxyl group is shifted downfield due to the oxygen's electronegativity.
Aromatic C-H/C-Cδ 115-140 ppmA complex set of signals corresponding to the remaining aromatic carbons.
Acetyl -CH₃δ 25-30 ppmTypical chemical shift for an acetyl methyl carbon.
Aryl -CH₃δ 15-25 ppmChemical shifts for the two aromatic methyl carbons.
IR O-H Stretch3100-3500 cm⁻¹ (broad)Characteristic of a hydrogen-bonded hydroxyl group.
C=O Stretch1640-1660 cm⁻¹The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
C-H Stretch (sp³)2850-3000 cm⁻¹For the methyl groups.
C=C Stretch1550-1600 cm⁻¹Aromatic ring vibrations.

Synthesis via Fries Rearrangement

A robust and industrially significant method for synthesizing hydroxyaryl ketones is the Fries rearrangement .[5] This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[6] For the synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone, the logical precursor is 3,5-dimethylphenyl acetate.

Reaction Mechanism and Causality

The reaction proceeds via the formation of an acylium ion intermediate after the Lewis acid (e.g., AlCl₃) coordinates to the ester's carbonyl and ether oxygens.[5] This electrophilic acylium ion then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. The temperature is a critical parameter for controlling regioselectivity:

  • Low Temperatures (<60°C): Favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer.[7]

  • High Temperatures (>160°C): Favor the formation of the ortho-substituted product.[7] This is attributed to the kinetic stability of the bidentate chelate complex formed between the Lewis acid, the ortho-hydroxyl group, and the ketone carbonyl, which is only possible for the ortho isomer.[6]

To synthesize the target compound, high-temperature conditions are required to direct the acylation to the ortho position.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Reactant 3,5-Dimethylphenyl Acetate Reaction Fries Rearrangement Reactant->Reaction Precursor Catalyst Anhydrous AlCl₃ Catalyst->Reaction Lewis Acid (>1 equivalent) Quench Acidic Aqueous Quench (ice, conc. HCl) Reaction->Quench High Temp (>160°C) Solvent-free or high-boiling solvent Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Decomposes AlCl₃ complex Purify Purification (Recrystallization or Chromatography) Extract->Purify Isolates crude product Product 1-(2-hydroxy-3,5-dimethylphenyl)ethanone Purify->Product Yields pure compound

Caption: Workflow for the synthesis via Fries Rearrangement.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone from 3,5-dimethylphenyl acetate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3,5-Dimethylphenyl acetate (1 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Causality: The apparatus must be dry as aluminum chloride reacts violently with water, which would deactivate the catalyst.

  • Addition of Reactants: To the flask, add 3,5-dimethylphenyl acetate (e.g., 10 g, 0.061 mol). In a separate, dry container, weigh anhydrous aluminum chloride (e.g., 9.7 g, 0.073 mol) and add it portion-wise to the flask.

    • Causality: Using a slight excess of AlCl₃ ensures complete complexation with both the ester reactant and the ketone product, driving the reaction to completion. The portion-wise addition helps control any initial exotherm.

  • Heating: Heat the reaction mixture in an oil bath to 160-170°C. Maintain vigorous stirring for 4-6 hours.

    • Causality: As established, this high temperature is crucial to favor the formation of the desired ortho-rearranged product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully place it in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl (e.g., 20 mL).

    • Causality: The quenching step is highly exothermic and must be done slowly and with cooling. The acid hydrolyzes the aluminum-phenoxide complex, liberating the hydroxyl group of the product and converting aluminum salts into water-soluble forms.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: The organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its separation from inorganic salts.

  • Washing: Combine the organic extracts and wash them with brine (2 x 25 mL).

    • Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: This step removes the extraction solvent to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

    • Causality: Purification is essential to remove any unreacted starting material, the para-isomer byproduct, and other impurities, yielding the final product with high purity. The final product should be characterized by NMR and IR to confirm its structure.

Applications in Research and Drug Development

While specific biological activities for 1-(2-hydroxy-3,5-dimethylphenyl)ethanone are not extensively documented, the 2-hydroxyacetophenone scaffold is a cornerstone in medicinal chemistry.[2] Its value lies in its role as a versatile synthetic intermediate for building molecules with significant therapeutic potential.

  • Precursor for Bioactive Heterocycles: The compound's functional groups are ideal for synthesizing more complex structures. The hydroxyl and ketone groups can readily participate in condensation reactions to form pharmacologically important classes of compounds like chalcones, flavones, and coumarins.[1]

  • Enzyme Inhibition Potential: Structurally related hydroxyacetophenones have demonstrated inhibitory activity against various enzymes. For example, certain derivatives act as inhibitors of urease, aldose reductase, and collagenase, suggesting that novel compounds derived from this scaffold could be explored for similar activities.[8]

  • Antioxidant and Metal-Chelating Agents: The phenolic hydroxyl group is a known antioxidant moiety. Furthermore, the ortho-hydroxyketone arrangement is an excellent bidentate ligand for metal ions. This property is particularly relevant in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is implicated. Chalcones derived from hydroxyacetophenones have been investigated for their ability to chelate metal ions and inhibit the aggregation of amyloid-beta peptides.[1]

Professionals in drug development can leverage 1-(2-hydroxy-3,5-dimethylphenyl)ethanone as a starting material to generate libraries of novel compounds for screening against a wide range of biological targets. The specific 3,5-dimethyl substitution pattern provides a unique lipophilic and steric profile that can be exploited to fine-tune the pharmacological properties of its derivatives.

References

An In-depth Technical Guide to the Potential Biological Activities of Substituted Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxyacetophenones, a significant class of phenolic compounds, have garnered considerable attention within the scientific community for their diverse and potent biological activities. These molecules, characterized by a hydroxyl group and an acetyl group attached to a benzene ring, serve as versatile scaffolds in medicinal chemistry.[1][2] Their structural simplicity and amenability to chemical modification allow for the fine-tuning of their physicochemical properties, leading to a broad spectrum of pharmacological effects.[1][2] This technical guide provides a comprehensive exploration of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of substituted hydroxyacetophenones. It delves into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Chemical Versatility and Biological Significance of Hydroxyacetophenones

Hydroxyacetophenones are aromatic ketones that exist as various isomers depending on the relative positions of the hydroxyl and acetyl groups on the phenyl ring.[1][2] This positional isomerism significantly influences their chemical reactivity and biological activity.[1] Found in both natural and synthetic forms, these compounds are crucial building blocks for the synthesis of a wide array of biologically active molecules, including chalcones and flavonoids.[1][3][4] The presence of both a hydrogen-donating hydroxyl group and an electron-withdrawing acetyl group imparts a unique electronic and chemical character to the molecule, making it a privileged scaffold in drug design.[1] This guide will systematically unpack the therapeutic potential of this fascinating class of compounds.

Antioxidant Properties: Quenching the Fire of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of chronic diseases, including cancer and premature aging.[5] Phenolic compounds, such as hydroxyacetophenones, are well-established antioxidants.[5]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of hydroxyacetophenones involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[5][6][7] This process generates a more stable phenoxyl radical, which can be delocalized across the benzene ring, effectively terminating the damaging chain reaction of free radicals.[5] The position of the hydroxyl group is a critical determinant of antioxidant efficacy. It is hypothesized that 4'-hydroxyacetophenone may exhibit stronger antioxidant activity than 2'-hydroxyacetophenone due to the absence of intramolecular hydrogen bonding in the para-isomer, which facilitates hydrogen donation.[6]

Experimental Workflow: DPPH Radical Scavenging Assay

A common in vitro method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare DPPH stock solution (e.g., 1.3 mg/mL in methanol) D Mix sample/control with DPPH solution A->D B Prepare various concentrations of substituted hydroxyacetophenone samples B->D C Prepare positive control (e.g., Ascorbic Acid, Trolox) C->D E Incubate in the dark at room temperature D->E F Measure absorbance at 515-517 nm using a spectrophotometer E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol: DPPH Radical Scavenging Activity

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 1.3 mg/mL) in methanol.[3] For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of concentrations of the test hydroxyacetophenone compounds in methanol.

    • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add a defined volume of the DPPH working solution (e.g., 100 µL).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Effects: Soothing the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli. While acute inflammation is a protective mechanism, chronic inflammation is implicated in various diseases. Hydroxyacetophenones have demonstrated noteworthy anti-inflammatory properties.[5][9]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory activity of hydroxyacetophenones is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses and contribute to pain perception.[5] By inhibiting COX-2, hydroxyacetophenones can reduce the production of prostaglandins, thereby alleviating inflammation.[5]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Prostaglandin Synthesis Pathway cluster_response Inflammatory Response cluster_intervention Intervention A Cellular Injury/ Infection B Arachidonic Acid A->B C COX-2 Enzyme B->C acts on D Prostaglandins C->D synthesizes E Inflammation & Pain D->E F Substituted Hydroxyacetophenones F->C Inhibits

Caption: Inhibition of the COX-2 pathway by substituted hydroxyacetophenones.

Antimicrobial Activity: A Defense Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted hydroxyacetophenones have emerged as promising candidates with a broad spectrum of activity against various bacterial and fungal pathogens.[9]

Structure-Activity Relationship (SAR)

The antimicrobial potency of hydroxyacetophenones is significantly influenced by the nature and position of substituents on the benzene ring.[9] Key SAR observations include:

  • Hydroxyl and Acetyl Groups: The presence of both hydroxyl and acetyl groups is crucial for antimicrobial activity, likely providing an optimal balance between hydrophilicity and lipophilicity, which is important for membrane interaction.[9]

  • Halogenation: The introduction of halogen atoms, such as bromine, can enhance antibacterial activity.

  • Additional Moieties: Hybrid molecules combining hydroxyacetophenone with other pharmacophores, like tetrazoles, can lead to synergistic effects and improved antimicrobial profiles.[9]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Grow the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

    • Dilute the standardized inoculum to the final desired concentration for the assay.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the substituted hydroxyacetophenone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.

    • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.

Anticancer Potential: Targeting the Hallmarks of Cancer

Substituted hydroxyacetophenones and their derivatives have demonstrated promising anticancer activities through various mechanisms.[1][10]

Mechanisms of Action
  • Antiproliferative Effects: Certain substituted hydroxyacetophenone derivatives have been shown to possess antiproliferative properties, inhibiting the growth of cancer cells.[11]

  • Modulation of the Actomyosin Cytoskeleton: 4-Hydroxyacetophenone (4-HAP) has been found to activate nonmuscle myosin-2C (NM2C), which alters the organization of the actin cytoskeleton.[12] This can inhibit cancer cell adhesion, invasion, and migration, thereby reducing metastasis.[12] In pancreatic cancer models, 4-HAP has been shown to decrease dissemination and reduce liver metastases.[13][14]

  • Enzyme Inhibition: Derivatives of 2,4-dihydroxyacetophenone have been synthesized as potent inhibitors of phosphodiesterase (PDE) enzymes, which are involved in various cellular signaling pathways and are considered therapeutic targets in cancer.[15]

Anticancer_Mechanisms cluster_compound Substituted Hydroxyacetophenones cluster_mechanisms Mechanisms of Action cluster_outcomes Anticancer Outcomes A Substituted Hydroxyacetophenones B Antiproliferative Activity A->B C Modulation of Actomyosin Cytoskeleton (e.g., NM2C activation) A->C D Enzyme Inhibition (e.g., PDE, Tyrosinase) A->D E Inhibition of Cancer Cell Growth B->E F Reduced Cell Migration & Invasion (Anti-metastatic) C->F G Disruption of Cancer Cell Signaling D->G

Caption: Diverse anticancer mechanisms of substituted hydroxyacetophenones.

Other Notable Biological Activities

Beyond the aforementioned activities, substituted hydroxyacetophenones exhibit a range of other interesting biological effects:

  • Tyrosinase Inhibition: Hydroxyacetophenone has been identified as a tyrosinase inhibitor, suggesting its potential application in controlling hyperpigmentation and as a whitening agent in cosmetics.[16][17]

  • Enzyme Inhibition: Derivatives of hydroxyacetophenones have been explored as inhibitors for various enzymes, including phosphodiesterases, highlighting their potential in treating a range of conditions.[15]

  • Analgesic and Antipyretic Properties: Some hydroxyacetophenone derivatives, such as 2'-Hydroxy-4'-methoxyacetophenone, are used for their analgesic and anti-inflammatory effects.[9]

Conclusion and Future Directions

Substituted hydroxyacetophenones represent a versatile and promising class of compounds with a wide array of biological activities. Their inherent chemical tractability allows for the generation of extensive libraries of derivatives with tailored pharmacological profiles. The antioxidant, anti-inflammatory, antimicrobial, and anticancer properties discussed in this guide underscore their potential for the development of novel therapeutics.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by different substituted hydroxyacetophenones.

  • Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of lead compounds.

  • Synergistic Combinations: Investigating the potential of hydroxyacetophenone derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds.

By continuing to explore the rich chemical space of substituted hydroxyacetophenones, the scientific community is well-positioned to unlock their full therapeutic potential for the benefit of human health.

References

The Solubility Profile of 3',5'-Dimethyl-2'-hydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Solubility of a Versatile Ketone in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3',5'-Dimethyl-2'-hydroxyacetophenone, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents available data and educated estimations for its behavior in a range of common laboratory solvents, and offers detailed experimental protocols for determining solubility. By understanding the interplay of molecular structure and solvent properties, researchers can optimize reaction conditions, improve formulation strategies, and enhance the overall efficiency of their work with this versatile compound.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, imparts unique chemical properties that make it a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The compound typically appears as a solid at room temperature, with a melting point in the range of 55°C.[3] A thorough understanding of its solubility in various solvents is paramount for its effective use in laboratory and industrial settings.

Chemical Structure:

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, its solubility is influenced by several key structural features:

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's solubility in nonpolar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This polar group is capable of forming hydrogen bonds, which is a strong type of intermolecular attraction. This feature promotes solubility in polar protic solvents like water and alcohols.

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

  • Methyl Groups (-CH₃): These nonpolar, electron-donating groups slightly increase the lipophilicity of the molecule, which can influence its solubility in nonpolar solvents.

The overall solubility of this compound in a given solvent is a balance between these competing factors.

Solubility Profile in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not extensively available in the literature, we can make informed estimations based on its structural similarity to 2'-Hydroxyacetophenone and general principles of solubility for phenolic compounds.

Qualitative Solubility Assessment

Based on its structure, the following qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with these solvents. Solubility is expected to be moderate to good in alcohols like methanol and ethanol.[3] Its solubility in water is expected to be slight, as the nonpolar aromatic ring and methyl groups counteract the polarity of the hydroxyl and ketone groups.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): The polar ketone group will interact favorably with these solvents. Good solubility is anticipated in solvents like acetone and DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The aromatic ring and methyl groups will promote solubility in these solvents. Moderate solubility is expected, particularly in aromatic solvents like toluene and chlorinated solvents like chloroform. Solubility in highly nonpolar alkanes like hexane is likely to be lower.

Semi-Quantitative Solubility Data and Estimations

Direct quantitative solubility data for this compound is sparse. However, data for the closely related compound, 2'-Hydroxyacetophenone, provides a valuable reference point. 2'-Hydroxyacetophenone is reported to be soluble in ethanol, DMSO, and dimethylformamide at approximately 11, 20, and 16 mg/mL, respectively.[5]

The presence of two additional methyl groups in this compound is expected to slightly decrease its polarity compared to 2'-Hydroxyacetophenone. This structural modification will likely lead to:

  • A slight decrease in solubility in highly polar solvents like water.

  • A potential slight decrease in solubility in polar protic and aprotic solvents.

  • A potential increase in solubility in nonpolar solvents.

The following table summarizes the expected solubility and provides an estimated range based on available data for analogous compounds.

Solvent CategorySolventPredicted SolubilityEstimated Range (mg/mL)Key Intermolecular Forces
Polar Protic WaterSlightly Soluble< 1Hydrogen bonding, Dipole-dipole
MethanolSoluble10 - 50Hydrogen bonding, Dipole-dipole
EthanolSoluble10 - 50Hydrogen bonding, Dipole-dipole
Polar Aprotic AcetoneSoluble> 20Dipole-dipole
Dimethyl Sulfoxide (DMSO)Soluble> 20Dipole-dipole
AcetonitrileModerately Soluble5 - 20Dipole-dipole
Nonpolar TolueneModerately Soluble5 - 20Van der Waals
ChloroformSoluble> 20Dipole-dipole, Van der Waals
HexaneSparingly Soluble< 5Van der Waals

Disclaimer: The estimated solubility ranges are for guidance purposes only and should be confirmed experimentally.

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is crucial. The following section outlines a standard laboratory protocol for this purpose.

Isothermal Saturation Method

This gravimetric method is a reliable technique to determine the equilibrium solubility of a compound at a specific temperature.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent prep2 Seal the container prep1->prep2 equil Agitate at a constant temperature for an extended period (e.g., 24-48h) prep2->equil sep1 Allow undissolved solute to settle equil->sep1 sep2 Filter the supernatant (e.g., using a 0.45 µm syringe filter) sep1->sep2 analysis1 Take a known volume of the clear filtrate sep2->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Weigh the dry residue analysis2->analysis3 analysis4 Calculate solubility (mass of residue / volume of filtrate) analysis3->analysis4

Caption: Experimental workflow for the Isothermal Saturation Method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in a constant temperature bath (e.g., 25 °C) and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any solid particles.

  • Analysis: Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.

  • Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the solid residue is achieved.

  • Calculation: Weigh the container with the dry residue. The mass of the dissolved solute is the final weight minus the initial weight of the container. The solubility can then be calculated as mass of solute per volume of solvent (e.g., in mg/mL or g/L).

Conclusion

This compound exhibits a nuanced solubility profile dictated by its molecular structure. It is predicted to be readily soluble in many common organic solvents, particularly polar aprotic and alcoholic solvents, with limited solubility in water. For critical applications, the provided experimental protocol for solubility determination is recommended to obtain precise quantitative data. A comprehensive understanding of its solubility is a key factor in leveraging the full potential of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to the Solid-State Physical Characteristics of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',5'-Dimethyl-2'-hydroxyacetophenone is an aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its efficacy and stability in solid dosage forms are intrinsically linked to its solid-state physical properties. This technical guide provides a comprehensive overview of the key physical characteristics of this compound in its solid form. We will delve into the experimental methodologies used to elucidate its crystallographic, thermal, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the solid-state characterization of this compound.

Physicochemical Properties Summary

A foundational understanding of a compound's basic physicochemical properties is paramount before embarking on more detailed solid-state characterization. The table below summarizes the known properties of this compound.

PropertyValueSource
Chemical Name This compound-
Synonym 1-(2-Hydroxy-3,5-dimethylphenyl)ethanone--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
Appearance Yellow crystalline solid / White to Orange to Green powder to crystal--INVALID-LINK--[1]
Melting Point 48-55 °C--INVALID-LINK--[1]

Crystallographic Characterization: Unveiling the Three-Dimensional Architecture

The spatial arrangement of molecules in a crystal lattice dictates many of the bulk properties of a solid, including its solubility, stability, and mechanical strength. X-ray diffraction is the cornerstone technique for determining this three-dimensional structure.

The Significance of Crystal Structure

For a pharmaceutical intermediate like this compound, understanding the crystal structure is crucial. The presence of functional groups capable of hydrogen bonding (a hydroxyl group and a carbonyl group) suggests the likelihood of specific intermolecular interactions that will govern the crystal packing. Furthermore, acetophenone derivatives have been known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[2][3][4] Each polymorph can have distinct physical properties, making a thorough crystallographic investigation essential for quality control and regulatory purposes.

Experimental Workflows for Crystallographic Analysis

SCXRD provides the most detailed and unambiguous determination of a crystal structure.[5]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective method.

    • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) in which it is moderately soluble.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[6]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to achieve the best fit with the experimental data.

Causality Behind Experimental Choices:

  • Slow Evaporation: Rapid crystallization often leads to smaller, less-ordered crystals. Slow evaporation provides the necessary time for molecules to arrange themselves into a well-ordered lattice.[6]

  • Cryo-cooling: Cooling the crystal reduces atomic motion, resulting in sharper diffraction spots and a more precise determination of atomic positions.

PXRD is a powerful technique for fingerprinting crystalline solids and can be used for phase identification, purity assessment, and to study polymorphism.[2][4][7][8]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle to ensure a random orientation of the crystallites.[2]

  • Sample Mounting: The powdered sample is packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument directs an X-ray beam onto the sample and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.[4][8]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline phase. This pattern can be compared to a database or to patterns generated from single-crystal data to confirm the identity and purity of the solid form.

Causality Behind Experimental Choices:

  • Grinding the Sample: This ensures that a large number of crystallites are in all possible orientations, which is necessary to obtain a diffraction pattern that is representative of the bulk material.[2]

Crystallography_Workflow cluster_SCXRD Single-Crystal X-ray Diffraction (SCXRD) cluster_PXRD Powder X-ray Diffraction (PXRD) CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting SCXRD_Data Data Collection Mounting->SCXRD_Data StructureSolution Structure Solution & Refinement SCXRD_Data->StructureSolution Grinding Sample Grinding SampleMounting Sample Mounting Grinding->SampleMounting PXRD_Data Data Collection SampleMounting->PXRD_Data Analysis Data Analysis PXRD_Data->Analysis Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation DSC_Setup Instrument Setup DSC_Sample->DSC_Setup DSC_Data Data Collection DSC_Setup->DSC_Data DSC_Analysis Data Analysis DSC_Data->DSC_Analysis TGA_Sample Sample Preparation TGA_Setup Instrument Setup TGA_Sample->TGA_Setup TGA_Data Data Collection TGA_Setup->TGA_Data TGA_Analysis Data Analysis TGA_Data->TGA_Analysis Spectroscopic_Analysis_Workflow cluster_ssNMR Solid-State NMR (ssNMR) cluster_Vibrational Vibrational Spectroscopy ssNMR_Sample Sample Packing ssNMR_Setup Instrument Setup (MAS) ssNMR_Sample->ssNMR_Setup ssNMR_Data Data Collection ssNMR_Setup->ssNMR_Data ssNMR_Analysis Data Analysis ssNMR_Data->ssNMR_Analysis FTIR FT-IR Spectroscopy Raman Raman Spectroscopy

References

A Comprehensive Technical Guide to C10H12O2 Aromatic Ketones: IUPAC Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The molecular formula C10H12O2 represents a diverse class of aromatic ketones with significant industrial and research applications. This guide provides an in-depth analysis of this class, focusing on key structural isomers that exemplify its versatility. We will explore the systematic IUPAC nomenclature, detail robust synthetic methodologies such as Friedel-Crafts acylation and directed aldol condensation, and present a thorough overview of their characterization using modern spectroscopic techniques. The applications of these compounds are highlighted through specific case studies, including the renowned flavor agent Raspberry Ketone and the widely used photoinitiator 2-hydroxy-2-methyl-1-phenylpropan-1-one. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and field-proven insights.

Introduction to Aromatic Ketones

Defining the Class

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to at least one aromatic ring. This structural motif imparts unique electronic properties and reactivity, making them valuable intermediates and functional molecules.

Significance of the C10H12O2 Formula

The chemical formula C10H12O2 indicates a degree of unsaturation of five. This is satisfied by the presence of an aromatic ring (four degrees) and a ketone functional group (one degree). The remaining atoms (C4, H7, O) can be arranged in various ways, leading to significant isomerism. The second oxygen atom is typically present as a hydroxyl (-OH) or an ether (-O-R) group, which further diversifies the chemical properties and potential applications of these isomers.

Scope of this Guide

This guide will focus on a curated selection of representative isomers to provide a comprehensive yet focused overview. The chosen compounds showcase the structural diversity and varied applications of the C10H12O2 aromatic ketone class.

IUPAC Nomenclature and Structural Isomerism

Systematic nomenclature is crucial for unambiguously identifying specific isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a rules-based system for this purpose. We will examine the IUPAC names of several key isomers.

Case Study Isomers
  • Raspberry Ketone

    • IUPAC Name: 4-(4-Hydroxyphenyl)butan-2-one[1][2][3]

    • Derivation: The principal functional group is the ketone, located at position 2 of a four-carbon butane chain ("butan-2-one"). A 4-hydroxyphenyl group is attached to position 4 of this chain.

  • 4'-Ethoxyacetophenone

    • IUPAC Name: 1-(4-Ethoxyphenyl)ethan-1-one[4][5]

    • Derivation: The base name is "ethanone" (a two-carbon chain with a ketone). The ketone is at position 1, which is attached to a phenyl group. The phenyl group is substituted at its 4-position with an ethoxy group (-OCH2CH3).

  • A Common Photoinitiator

    • IUPAC Name: 2-Hydroxy-2-methyl-1-phenylpropan-1-one[6][7]

    • Derivation: The parent chain is a three-carbon "propan-1-one". At position 2, there is both a hydroxyl group and a methyl group. Position 1 is attached to a phenyl group.

Caption: Key isomers of C10H12O2 aromatic ketones.

Table of Representative Isomers
Common NameIUPAC NameCAS NumberMolecular Formula
Raspberry Ketone4-(4-Hydroxyphenyl)butan-2-one5471-51-2[1][2]C10H12O2
4'-Ethoxyacetophenone1-(4-Ethoxyphenyl)ethan-1-one1676-63-7[4][5]C10H12O2
Darocur 11732-Hydroxy-2-methyl-1-phenylpropan-1-one7473-98-5[6]C10H12O2
-2-Methoxy-1-(o-tolyl)ethanone97728-46-6[8]C10H12O2

Synthesis Strategies and Mechanistic Insights

The synthesis of C10H12O2 aromatic ketones is highly dependent on the specific isomer. The placement of the ketone and the nature of the second oxygen functionality dictate the most efficient synthetic route.

Friedel-Crafts Acylation: Synthesis of 4'-Ethoxyacetophenone

This classic electrophilic aromatic substitution is a cornerstone for preparing ketones where the carbonyl group is directly attached to the aromatic ring.[9] The reaction involves activating an acyl source (like an acyl chloride or anhydride) with a Lewis acid to generate a highly electrophilic acylium ion.

Mechanism Causality: The ethoxy group on the starting material (phenetole) is an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the acylation occurs predominantly at the para position, leading to high selectivity for the 4'-ethoxy isomer.[10]

Friedel_Crafts_Acylation cluster_workflow Experimental Workflow A 1. Charge Reactor Phenetole + Dichloromethane B 2. Cool to 0-5 °C Inert Atmosphere (N2) A->B C 3. Add Lewis Acid AlCl3 (portion-wise) B->C D 4. Add Acylating Agent Acetyl Chloride (dropwise) C->D E 5. Reaction Stir at RT for 2-4h D->E F 6. Quench Pour onto ice/HCl E->F G 7. Workup Extract with DCM, wash, dry F->G H 8. Purify Recrystallization or Chromatography G->H

Caption: Workflow for Friedel-Crafts synthesis.

Protocol: Synthesis of 4'-Ethoxyacetophenone

  • Reactor Setup: A clean, dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with phenetole (1.0 eq) and a dry solvent like dichloromethane.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl3, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel. An exothermic reaction will occur.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Wash sequentially with water, 5% NaOH solution, and brine. Dry the organic layer over anhydrous MgSO4.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Directed Aldol Condensation: Synthesis of Raspberry Ketone

When the ketone is located on an alkyl chain attached to the ring, a different strategy is required. The industrial synthesis of Raspberry Ketone is a prime example, utilizing a Claisen-Schmidt (crossed-aldol) condensation followed by selective hydrogenation.[1]

Mechanism Causality: The reaction begins with the base-catalyzed condensation of 4-hydroxybenzaldehyde with acetone.[11] The aldehyde lacks α-hydrogens, preventing self-condensation, while the ketone (acetone) readily forms an enolate. This directed reaction forms an α,β-unsaturated ketone intermediate. The subsequent hydrogenation must be selective; catalysts like nickel boride or palladium on carbon are chosen to reduce the alkene C=C bond without affecting the aromatic ring or the ketone C=O group.[1][12]

Raspberry_Ketone_Synthesis cluster_workflow Synthesis Pathway Start 4-Hydroxy- benzaldehyde + Acetone Step1 Step 1: Aldol Condensation (NaOH, H2O/EtOH) Start->Step1 Intermediate Intermediate: (E)-4-(4-hydroxyphenyl)but-3-en-2-one Step1->Intermediate Step2 Step 2: Hydrogenation (H2, Pd/C or Ni2B) Intermediate->Step2 Product Product: Raspberry Ketone Step2->Product

Caption: Synthesis pathway for Raspberry Ketone.

Protocol: Synthesis of Raspberry Ketone

  • Condensation: In a reactor, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a mixture of acetone (10-20 eq) and water. Add an aqueous solution of sodium hydroxide (NaOH) while maintaining a low temperature. Stir until the reaction is complete (monitored by TLC).

  • Neutralization: Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the intermediate, 4-(4-hydroxyphenyl)but-3-en-2-one. Filter and wash the solid.

  • Hydrogenation: Suspend the dried intermediate in a solvent like methanol or ethanol in a hydrogenation vessel. Add a catalyst, such as 5% Pd/C or freshly prepared nickel boride.[12]

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir at a suitable temperature (e.g., 25-60 °C) until hydrogen uptake ceases.

  • Isolation: Filter off the catalyst. Remove the solvent from the filtrate under reduced pressure. The resulting crude Raspberry Ketone can be purified by recrystallization.

Spectroscopic Characterization and Analysis

Differentiating the isomers of C10H12O2 requires a combination of spectroscopic techniques. ¹H NMR, ¹³C NMR, and IR spectroscopy provide a detailed picture of the molecular structure.

Data Interpretation

The chemical environment of each proton and carbon atom results in a unique signal, allowing for definitive structure elucidation.

CompoundTechniqueKey Diagnostic Signals (δ in ppm, J in Hz)
Raspberry Ketone ¹H NMR ~7.04 (d, J=8.5 Hz, 2H, Ar-H ortho to CH2), ~6.75 (d, J=8.5 Hz, 2H, Ar-H ortho to OH), ~2.82 (t, 2H, Ar-CH2-), ~2.74 (t, 2H, -CH2-CO), ~2.14 (s, 3H, -COCH3)[13]
¹³C NMR ~209.0 (C=O), ~154.0 (Ar-C-OH), ~132.8 (Ar-Cipso), ~129.4 (Ar-CH), ~115.3 (Ar-CH), ~45.4 (Ar-CH2), ~30.1 (-CH2-CO), ~28.9 (-COCH3)[13]
IR (cm⁻¹) 3400-3200 (broad, O-H), ~1705 (strong, C=O stretch)
4'-Ethoxyacetophenone ¹H NMR ~7.92 (d, 2H, Ar-H ortho to CO), ~6.91 (d, 2H, Ar-H ortho to OEt), ~4.10 (q, 2H, -OCH2-), ~2.55 (s, 3H, -COCH3), ~1.43 (t, 3H, -CH2CH3)
¹³C NMR ~196.7 (C=O), ~163.5 (Ar-C-OEt), ~130.5 (Ar-CH), ~130.3 (Ar-Cipso), ~114.1 (Ar-CH), ~63.7 (-OCH2-), ~26.3 (-COCH3), ~14.6 (-CH2CH3)
IR (cm⁻¹) ~1675 (strong, conjugated C=O stretch), ~1250 (strong, C-O stretch)

Causality of Chemical Shifts:

  • Aromatic Protons: Protons ortho to the electron-withdrawing carbonyl group in 4'-ethoxyacetophenone are deshielded and appear downfield (~7.9 ppm), while those ortho to the electron-donating ethoxy group are shielded and appear upfield (~6.9 ppm).

  • Carbonyl Carbon: The carbonyl carbon in ketones typically resonates far downfield in the ¹³C NMR spectrum (>190 ppm) due to the electronegativity of the oxygen atom. Conjugation with the aromatic ring, as in 4'-ethoxyacetophenone, shifts this peak slightly upfield (~197 ppm) compared to a non-conjugated ketone like Raspberry Ketone (~209 ppm).

Applications in Research and Industry

The structural variations among C10H12O2 isomers lead to a wide range of applications.

Flavor and Fragrance Industry: Raspberry Ketone

Raspberry Ketone is the primary aroma compound of red raspberries.[1] Due to its low natural abundance (1-4 mg per kg of raspberries), industrial demand is met almost exclusively through chemical synthesis.[11] It is widely used in perfumes, cosmetics, and as a food additive to impart a fruity, raspberry-like aroma and taste.[14]

Polymer Chemistry: Photoinitiators

2-Hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient Type I photoinitiator. Photoinitiators are compounds that, upon absorption of light (typically UV), generate reactive species (free radicals or cations) that initiate polymerization.

Mechanism of Action (Norrish Type I Cleavage): Upon UV irradiation, the molecule is promoted to an excited state. It then undergoes rapid homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the tertiary carbon bearing the hydroxyl group.[15][16] This α-cleavage is highly efficient because it produces two relatively stable radicals: a benzoyl radical and a tertiary ketyl radical. These radicals then initiate the polymerization of monomers in a formulation (e.g., inks, coatings, adhesives).

Norrish_Type_I cluster_pathway Photoinitiation Pathway Initiator Initiator (I) Excited Excited State (I*) Initiator->Excited hν (UV Light) Radicals Benzoyl Radical + Ketyl Radical Excited->Radicals α-Cleavage (Norrish Type I) Polymer Polymer Chain Growth Radicals->Polymer + Monomers

Caption: Norrish Type I cleavage mechanism.

Pharmaceutical and Agrochemical Scaffolds

The varied structures within the C10H12O2 class serve as versatile building blocks for more complex molecules. For example, the core structure of Raspberry Ketone is similar to that of capsaicin and synephrine, compounds known to influence lipid metabolism.[3] This makes these ketones attractive starting points for the synthesis of new bioactive compounds in drug discovery and agrochemical research.

Conclusion

The aromatic ketones defined by the formula C10H12O2 are far from a monolithic group. This guide has demonstrated that subtle changes in the arrangement of atoms lead to vastly different chemical properties and real-world applications. From the pleasant aroma of Raspberry Ketone to the radical-generating power of photoinitiators, these compounds highlight the elegance and utility of organic chemistry. A thorough understanding of their nomenclature, synthesis, and characterization is essential for scientists and researchers aiming to harness their potential in diverse fields. Future research will undoubtedly uncover new isomers and applications for this versatile chemical class.

References

Methodological & Application

The Versatile Scaffold: Application Notes on 3',5'-Dimethyl-2'-hydroxyacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Phenone

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 3',5'-Dimethyl-2'-hydroxyacetophenone, a substituted aromatic ketone, has emerged as a valuable building block in this pursuit. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and strategically placed methyl substituents, render it an attractive starting material for the synthesis of a diverse array of bioactive molecules.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of chalcones and the subsequent biological activities of these derivatives. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the potential therapeutic implications of the resulting compounds.

Core Application: A Gateway to Bioactive Chalcones

The most prominent application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of chalcones.[2] Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This structural motif is responsible for the broad spectrum of pharmacological activities exhibited by these compounds, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2]

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, a robust and widely employed base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3][4] The presence of the electron-donating hydroxyl and methyl groups on the acetophenone ring can influence the reactivity and the properties of the resulting chalcones.

Workflow for Chalcone Synthesis and Biological Evaluation

The general workflow for the utilization of this compound in the discovery of novel bioactive agents is a multi-step process that begins with synthesis and culminates in biological characterization.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A 3',5'-Dimethyl-2'- hydroxyacetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Crude Chalcone C->D E Purification (Recrystallization/Chromatography) D->E F Pure Chalcone Derivative E->F G Antimicrobial Screening F->G H Antioxidant Assays F->H I Anticancer Cytotoxicity Assays F->I J Structure-Activity Relationship (SAR) Studies G->J H->J I->J

Caption: A generalized workflow from synthesis to biological evaluation of chalcones derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and solvent system (e.g., hexane:ethyl acetate)

  • UV lamp

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of 95% ethanol with stirring.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired substituted benzaldehyde. Continue stirring until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Prepare a 40-50% aqueous solution of KOH or NaOH. Slowly add the basic solution dropwise to the reaction mixture with vigorous stirring, maintaining the temperature between 0-5 °C. The addition of a strong base is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the condensation.[3]

  • Reaction Monitoring: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. A new spot corresponding to the chalcone product should appear, and the starting material spots should diminish over time. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Product Precipitation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is approximately 5-6. This step protonates the phenoxide and precipitates the chalcone product.[3]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Rationale for Key Steps:

  • Base Catalyst: The strong base is essential to generate the enolate anion from the acetophenone, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde.[4]

  • Low Temperature: The initial reaction is carried out at a low temperature to control the reaction rate and minimize side reactions, such as the Cannizzaro reaction of the aldehyde.[5]

  • Acidification: Neutralization is necessary to precipitate the chalcone, which is often soluble in the basic reaction medium as its phenoxide salt.

Biological Applications and Evaluation Protocols

Chalcones derived from this compound are anticipated to exhibit a range of biological activities. The following sections detail the potential applications and the protocols to evaluate them.

Antimicrobial Activity

Hydroxyacetophenone derivatives and their corresponding chalcones have demonstrated promising antibacterial and antifungal activities.[6][7] The presence of the α,β-unsaturated ketone moiety is thought to contribute to their mechanism of action, potentially through Michael addition with nucleophilic residues in microbial proteins.[7]

Protocol 2: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

This protocol provides a standard method for screening the antibacterial activity of synthesized chalcones.

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile swabs

  • Cork borer

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic discs (e.g., ciprofloxacin) as a positive control

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile swab.

  • Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Sample Loading: Prepare solutions of the synthesized chalcones in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each chalcone solution into separate wells. Use DMSO as a negative control and a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.[6]

Expected Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Chalcone Derivative 11000Data to be determinedData to be determined
Chalcone Derivative 21000Data to be determinedData to be determined
Ciprofloxacin (Standard)10e.g., 25 ± 1.2e.g., 22 ± 1.5
DMSO (Control)-00

Note: The above table is a template. Actual data would need to be generated through experimentation.

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold and its chalcone derivatives suggests potential antioxidant activity.[2][3][8] Antioxidants can neutralize harmful free radicals, which are implicated in various diseases.

Protocol 3: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[8]

Materials:

  • Synthesized chalcone derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (as a standard antioxidant)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of each chalcone derivative and ascorbic acid in methanol. From the stock solutions, prepare a series of dilutions to obtain different concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a set of test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the chalcone derivatives or ascorbic acid. A control sample containing only DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the chalcone derivative. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC50 value indicates higher antioxidant activity.[8]

Expected Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
Chalcone Derivative 1Data to be determined
Chalcone Derivative 2Data to be determined
Ascorbic Acid (Standard)e.g., 5.2 ± 0.3

Note: The above table is a template. Actual data would need to be generated through experimentation.

Anticancer Activity

Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines.[9][10] Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The α,β-unsaturated ketone moiety is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles such as cysteine residues in proteins.[11]

G Chalcone Chalcone Derivative ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS Induces CellCycle Cell Cycle Arrest Chalcone->CellCycle Induces Apoptosis Apoptosis ROS->Apoptosis Triggers CancerCell Cancer Cell Apoptosis->CancerCell Leads to death of Inhibition Inhibition of Proliferation CellCycle->Inhibition Results in Inhibition->CancerCell Affects

Caption: Potential anticancer mechanisms of action for chalcone derivatives.

Protocol 4: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8]

Materials:

  • Synthesized chalcone derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Expected Data Presentation:

CompoundIC50 (µM) vs. MCF-7 cellsIC50 (µM) vs. A549 cells
Chalcone Derivative 1Data to be determinedData to be determined
Chalcone Derivative 2Data to be determinedData to be determined
Doxorubicin (Standard)e.g., 0.5 ± 0.05e.g., 0.8 ± 0.07

Note: The above table is a template. Actual data would need to be generated through experimentation.

Conclusion and Future Directions

This compound serves as a readily accessible and versatile starting material for the synthesis of a wide range of chalcone derivatives with significant potential in medicinal chemistry. The protocols detailed in this guide provide a solid framework for researchers to synthesize and evaluate the biological activities of these compounds. While the existing literature on closely related hydroxyacetophenone derivatives is promising, further research is needed to fully elucidate the structure-activity relationships of chalcones derived specifically from the 3',5'-dimethyl substituted scaffold. Future studies should focus on synthesizing a diverse library of these chalcones and performing comprehensive biological evaluations to identify lead compounds for further development as novel therapeutic agents.

References

GC-MS Analysis of 3',5'-Dimethyl-2'-hydroxyacetophenone Reaction Mixtures: A Validated Protocol for In-Process Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Senior Application Scientist: Gemini

Abstract

This application note presents a detailed, robust, and validated methodology for the analysis of 3',5'-Dimethyl-2'-hydroxyacetophenone reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted phenolic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring the progress of its synthesis and accurately determining its purity in a complex reaction matrix is critical for process optimization and quality control. Due to the polar nature of the hydroxyl group, direct GC analysis is often challenging. This guide provides a comprehensive protocol, including an essential silylation derivatization step, to enhance volatility and thermal stability, ensuring sharp chromatographic peaks and reliable mass spectral data. We will delve into the rationale behind each procedural step, from sample preparation to data interpretation, providing insights grounded in established analytical chemistry principles.

Introduction and Analytical Challenges

This compound is an aromatic ketone whose utility in organic synthesis is significant. The presence of a hydroxyl group ortho to the acetyl group allows for intramolecular hydrogen bonding, which influences its chemical properties. In a typical reaction mixture, this target compound coexists with unreacted starting materials, catalysts, solvents, and potential side-products, such as isomers or over-alkylated species.

The primary analytical challenge for quantifying phenolic compounds like this compound via GC-MS lies in their inherent polarity and low volatility.[1][2] Direct injection onto a GC column can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot injector.[1] To overcome these issues, a derivatization step is essential.[3] Silylation, the process of replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, is a widely adopted and effective strategy.[3][4] This chemical modification significantly reduces polarity and increases volatility, making the analyte amenable to GC analysis.[3][5]

This document provides a self-validating system for the analysis, ensuring that researchers can confidently implement this protocol for routine in-process monitoring and final product purity assessment.

Experimental Workflow: From Sample to Data

The analytical process is a multi-stage workflow designed to ensure reproducibility and accuracy. Each stage, from sample preparation to data analysis, contains critical steps that are validated by the quality of the final result.

GCMS_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 1. Reaction Mixture Aliquot Dilution 2. Dilution with Aprotic Solvent Sample->Dilution Accurate Volumetric Transfer Derivatization 3. Silylation Derivatization (BSTFA + 1% TMCS) Dilution->Derivatization Add Derivatizing Agent Vortex 4. Vortex & Heat (e.g., 70°C for 30 min) Derivatization->Vortex Promote Reaction Final_Sample 5. Prepared Sample for GC-MS Injection Vortex->Final_Sample Cool to RT Injection 6. Autosampler Injection Final_Sample->Injection Transfer to GC vial Separation 7. GC Separation (Capillary Column) Injection->Separation Ionization 8. Electron Ionization (EI, 70 eV) Separation->Ionization Detection 9. Mass Analyzer (Quadrupole) Ionization->Detection TIC 10. Total Ion Chromatogram (TIC) Detection->TIC Deconvolution 11. Peak Identification (NIST Library Search) TIC->Deconvolution Identify Peaks Integration 12. Peak Integration & Quantification Deconvolution->Integration Confirm Identity Report 13. Final Report (Purity & Impurity Profile) Integration->Report Generate Results

Caption: A comprehensive workflow diagram illustrating the key stages from sample preparation to final data reporting.

Detailed Protocols and Methodologies

Sample Preparation and Derivatization

The goal of this stage is to prepare a dilute, derivatized sample suitable for injection that accurately represents the composition of the original reaction mixture.

Reagents and Materials:

  • Reaction Mixture Sample

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS), e.g., Tetracosane or a suitable non-reactive compound.

  • 2 mL GC Vials with Septa Caps

  • Vortex Mixer

  • Heating Block or Water Bath

Step-by-Step Protocol:

  • Internal Standard Stock: Prepare a stock solution of the internal standard (e.g., 1 mg/mL Tetracosane in Pyridine).

  • Sample Preparation: Accurately transfer 10-20 mg of the homogenized reaction mixture into a clean 2 mL GC vial.

  • Dilution: Add 500 µL of Pyridine (or another suitable aprotic solvent) and 100 µL of the internal standard stock solution to the vial. Cap and vortex thoroughly to dissolve the sample.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial. The use of BSTFA with the TMCS catalyst ensures a rapid and complete silylation of the phenolic hydroxyl group.[1][6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to drive the derivatization reaction to completion.[5]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler tray. The sample is now ready for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation and impurity profiles. The choice of a mid-polarity column like a 5% phenyl-methylpolysiloxane is ideal for separating a wide range of aromatic compounds.[7]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent, Shimadzu, or equivalentProvides reliable and reproducible chromatographic separation.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, Rtx-5)Offers excellent resolution for a broad range of semi-volatile organic compounds.[1][7]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[4][7]
Flow Rate 1.0 mL/min (Constant Flow Mode)Ensures consistent retention times and optimal separation.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analytes while minimizing thermal degradation.[4]
Injection Volume 1 µLStandard volume to avoid column overloading.
Split Ratio 20:1Prevents column overloading for a concentrated reaction mixture, ensuring sharp peaks. Can be adjusted based on sample concentration.[7]
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature ramp allows for the separation of volatile solvents from higher boiling point analytes and impurities.[8]
Mass Spectrometer Quadrupole or Ion TrapProvides reliable mass analysis and fragmentation.
Ionization Source Electron Ionization (EI)Standard hard ionization technique that produces reproducible, library-searchable mass spectra.[9]
Ionization Energy 70 eVThe industry standard for EI, ensuring consistent fragmentation patterns for library matching.[10]
MS Source Temperature 230°CPrevents condensation of analytes in the source.
MS Quad Temperature 150°CEnsures consistent mass filtering.
Scan Range (m/z) 40 - 550 amuCovers the mass range of expected analytes, derivatizing agents, and their fragments.

Results and Discussion: Interpreting the Data

Expected Chromatogram

The Total Ion Chromatogram (TIC) will show several peaks. Early eluting peaks will correspond to the solvent (e.g., Pyridine) and excess derivatizing agent. The peak for the internal standard should be sharp and well-resolved. The main peak of interest will be the TMS-derivatized this compound. Other peaks may correspond to starting materials, byproducts, or other impurities.

Mass Spectral Analysis and Fragmentation

The identity of each peak is confirmed by its mass spectrum. The EI mass spectrum provides a unique fragmentation "fingerprint" that can be compared against a reference library like the NIST/EPA/NIH Mass Spectral Library.[9][11][12]

Predicted Fragmentation of TMS-derivatized this compound:

  • Molecular Formula (derivatized): C₁₃H₂₀O₂Si

  • Molecular Weight (derivatized): 236.38 g/mol

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 236 . Its presence confirms the molecular weight of the derivatized compound.

  • Loss of a Methyl Group ([M-15]⁺): A very common and often dominant fragmentation pathway for silylated compounds and acetophenones is the loss of a methyl radical (•CH₃) from either the TMS group or the acetyl group.[10][13] This will result in a strong peak at m/z 221 . This fragment is highly stable and is often the base peak.

  • Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur, but the α-cleavage of the acetyl methyl group is typically more favorable in acetophenones.[14]

  • TMS-related Ions: The presence of the TMS group will also give rise to characteristic ions at m/z 73 ([Si(CH₃)₃]⁺) and m/z 75 (rearrangement ion).

By analyzing these key fragments, one can confidently identify the derivatized target compound even without a commercially available reference spectrum. The identity can be further confirmed by comparing its retention index with known values for similar compounds.[15][16]

Quantitative Analysis

Quantitative analysis is performed by comparing the integrated peak area of the analyte to that of the internal standard (IS). This method corrects for variations in injection volume and instrument response.

Hypothetical Quantitative Results:

CompoundRetention Time (min)Key Identifying Ions (m/z)Peak AreaConcentration (% w/w)
TMS-3',5'-Dimethyl-2'-hydroxyacetophenone12.54221 , 236, 731,850,00085.2
Tetracosane (IS)15.1057, 71, 85950,000(Reference)
Impurity A (e.g., Isomer)12.89221 , 236, 73110,0005.1
Starting Material X9.72(Specific to compound)45,0002.1

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a reliable and robust solution for the qualitative and quantitative analysis of this compound in complex reaction mixtures. The protocol explains the causality behind key experimental choices, from derivatization to instrument parameter selection. By following this validated procedure, researchers and drug development professionals can achieve accurate in-process control, impurity profiling, and final product purity assessment, leading to improved process efficiency and product quality.

References

Synthesis of Bioactive Compounds from 3',5'-Dimethyl-2'-hydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Bioactive Potential of a Versatile Precursor

3',5'-Dimethyl-2'-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its strategic placement of a hydroxyl group ortho to the acetyl moiety, coupled with the presence of two methyl groups on the aromatic ring, provides a unique electronic and steric environment that can be exploited to generate novel bioactive molecules. This guide provides detailed application notes and robust protocols for the synthesis of two major classes of bioactive compounds derived from this precursor: chalcones and chromones.

These synthesized compounds are of particular interest to researchers in drug discovery and development due to their well-documented anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only step-by-step synthetic procedures but also insights into the underlying chemical principles and the biological relevance of the target molecules.

Part 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of pharmacological activities.[4] The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[5]

Causality Behind the Claisen-Schmidt Condensation

The reaction is initiated by the deprotonation of the α-carbon of this compound by a strong base, typically potassium or sodium hydroxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of the 2'-hydroxyl group can influence the reaction, and its deprotonation under strongly basic conditions is a key consideration.

Claisen_Schmidt acetophenone 3',5'-Dimethyl-2'- hydroxyacetophenone enolate Enolate Formation acetophenone->enolate Deprotonation aldehyde Substituted Benzaldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack base Base (KOH/NaOH) Ethanol base->enolate enolate->nucleophilic_attack aldol_adduct Aldol Adduct (Intermediate) nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration - H₂O chalcone 2'-Hydroxy-3',5'- dimethylchalcone (Product) dehydration->chalcone

Figure 1: General workflow for the synthesis of chalcones.
Protocol 1: Synthesis of a Representative 2'-Hydroxy-3',5'-dimethylchalcone

This protocol outlines the synthesis of (E)-1-(2-hydroxy-3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a representative chalcone derivative.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.64 g, 10 mmol) in 30 mL of 95% ethanol.

  • To this solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (2.24 g, 40 mmol) in 10 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold KOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. A color change to deep yellow or orange is typically observed.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is approximately 5-6. This will cause the chalcone to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with copious amounts of cold deionized water to remove any inorganic impurities.

  • Recrystallize the solid from hot ethanol to obtain pure crystalline chalcone.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization of a Representative Chalcone Derivative:

The following data is for a closely related compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, and is provided as a representative example of the expected spectral features.[6]

  • ¹H-NMR (400 MHz, CDCl₃): δ 13.61 (s, 1H, -OH), 7.99 (d, J = 15.7 Hz, 1H, H-β), 7.84 (d, J = 15.7 Hz, 1H, H-α), 7.60–7.68 (m, 2H, Ar-H), 7.36–7.45 (m, 3H, Ar-H), 5.39 (s, 1H, -OH), 3.67 (s, 3H, -OCH₃), 2.15 (s, 3H, -CH₃), 2.13 (s, 3H, -CH₃).[6]

  • ¹³C-NMR (100 MHz, CDCl₃): δ 193.4, 162.0, 159.2, 158.8, 142.9, 135.3, 130.2, 128.9, 128.4, 126.7, 109.0, 108.9, 106.6, 62.4, 8.2, 7.6.[6]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected around 3400-3200 (O-H stretch), 1640-1660 (C=O stretch, conjugated), 1580-1600 (C=C aromatic stretch), and 970-990 (trans C-H bend of the enone).[7][8]

Derivative Substituent on Benzaldehyde Typical Yield (%)
Chalcone 1 4-Methoxy80-90
Chalcone 2 4-Chloro75-85
Chalcone 3 3,4-Dimethoxy70-85
Chalcone 4 4-Nitro65-80

Part 2: Synthesis of Bioactive Flavanones and Chromones

Chalcones serve as excellent precursors for the synthesis of other flavonoid subclasses, such as flavanones and flavones (a type of chromone), through intramolecular cyclization reactions.

Protocol 2: Synthesis of Flavanones via Intramolecular Cyclization

Flavanones are synthesized by the acid- or base-catalyzed intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated carbonyl system of the chalcone.[9]

Flavanone_Synthesis chalcone 2'-Hydroxy-3',5'- dimethylchalcone cyclization Intramolecular Michael Addition chalcone->cyclization acid_base Acid or Base Catalyst acid_base->cyclization flavanone 6,8-Dimethylflavanone (Product) cyclization->flavanone

Figure 2: Synthetic pathway from chalcones to flavanones.

Materials:

  • Synthesized 2'-Hydroxy-3',5'-dimethylchalcone

  • Sodium Acetate

  • Methanol

  • Deionized Water

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-3',5'-dimethylchalcone (1 mmol) in 20 mL of methanol.

  • Add sodium acetate (5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The flavanone product will often precipitate. If not, the product may need to be extracted with an organic solvent like ethyl acetate.

  • Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization of a Representative Flavanone:

  • ¹H-NMR: The characteristic signals for the flavanone core include a doublet of doublets for the proton at C2 around δ 5.3-5.5 ppm, and two doublets of doublets for the diastereotopic protons at C3 around δ 2.8-3.1 ppm.[10] The signals for the olefinic protons of the starting chalcone will be absent.

  • ¹³C-NMR: Key signals include the carbonyl carbon around δ 190-197 ppm, the C2 carbon around δ 78-80 ppm, and the C3 carbon around δ 43-45 ppm.[10]

Protocol 3: Synthesis of Chromones via Oxidative Cyclization

Chromones can be synthesized from 2'-hydroxyacetophenones through various methods. One common approach involves the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, followed by cyclization.[11] Another route is the oxidative cyclization of 2'-hydroxychalcones.[7]

Protocol 3a: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Deionized Water

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3 equivalents) to dimethylformamide (5 equivalents) with stirring.

  • Reaction: To this cooled Vilsmeier reagent, add this compound (1 equivalent) portion-wise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess reagent and precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield the 3-formyl-6,8-dimethylchromone.

Part 3: Biological Activities of Synthesized Compounds

Derivatives of this compound are expected to exhibit a range of biological activities. The following sections provide an overview of the potential therapeutic applications and the assays used to evaluate them.

Antimicrobial Activity

Chalcones and chromones are known to possess significant antibacterial and antifungal properties.[1] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The microdilution method is a common technique for MIC determination.[12]

Compound Class Microorganism Reported MIC Range (µg/mL) Reference
ChalconesStaphylococcus aureus32 - >128[4]
ChalconesEscherichia coli62.5 - 250[12]
ChalconesBacillus subtilis62.5[12]
Antioxidant Activity

The phenolic hydroxyl group and the extended conjugation in chalcones and chromones contribute to their ability to scavenge free radicals, making them potent antioxidants.[13]

Protocol 5: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds. The antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically. The activity is often expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound Class Reported IC₅₀ Range (µg/mL) Reference
Chalcones3.39 - 8.22[12]
ChalconesVaries widely based on substitution
Anti-inflammatory Activity

Many chalcones and flavanones have demonstrated significant anti-inflammatory properties.[2] One of the key mechanisms is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[6][13]

Protocol 6: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. The IC₅₀ value represents the concentration of the compound that inhibits 50% of the NO production.[13]

Compound Class Reported IC₅₀ Range (µg/mL) Reference
Flavanones0.603 - 1.830[13]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of bioactive chalcones, flavanones, and chromones. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. The structure-activity relationships of these compounds can be further investigated by introducing a variety of substituents on the benzaldehyde moiety in chalcone synthesis and by further chemical modifications of the resulting heterocyclic scaffolds. The promising antimicrobial, antioxidant, and anti-inflammatory activities of these compounds warrant further investigation and optimization for the development of new therapeutic agents.

References

Experimental procedure for the synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Experimental Procedure for the Synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone Derivatives

Abstract

Hydroxyacetophenones are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[1][2] Their derivatives are integral to the development of anti-inflammatory, analgesic, and antimicrobial agents.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound. The primary synthetic strategy involves a two-step process: the esterification of 2,4-dimethylphenol to form the corresponding acetate ester, followed by a Lewis acid-catalyzed Fries rearrangement.[5][6] This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and details the necessary characterization and purification techniques for obtaining a high-purity final product.

Introduction

Hydroxyaryl ketones, and specifically hydroxyacetophenones, are foundational building blocks in medicinal and industrial chemistry.[2][7] The strategic placement of hydroxyl and acetyl groups on the aromatic ring allows for a multitude of subsequent chemical modifications, enabling the synthesis of complex molecules with desired biological activities.[4] The target compound, this compound, is of particular interest due to the specific substitution pattern on the phenyl ring, which can influence the steric and electronic properties of its derivatives.

The chosen synthetic route leverages the Fries rearrangement, a robust and well-established named reaction that converts a phenolic ester into a hydroxy aryl ketone.[5] This reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring.[8][9] The regioselectivity of the Fries rearrangement, yielding either ortho or para isomers, can be controlled by reaction conditions such as temperature and solvent polarity.[5][10]

Mechanistic Insight: The Fries Rearrangement

The Fries rearrangement is an electrophilic aromatic substitution reaction. The currently accepted mechanism involves the following key steps[5][8]:

  • Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the aryl ester. This coordination enhances the electrophilicity of the carbonyl carbon.

  • Acylium Ion Formation: The complex undergoes rearrangement, leading to the formation of an acylium ion intermediate and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide at the ortho and para positions.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the aluminum complex to yield the final hydroxyacetophenone product.

Control over the ortho versus para product distribution is a key aspect of the Fries rearrangement. Lower reaction temperatures generally favor the formation of the para isomer (thermodynamic control), while higher temperatures tend to yield the ortho product (kinetic control).[5] The formation of a stable bidentate complex between the aluminum catalyst and the ortho product can also drive the equilibrium towards this isomer.[5]

Experimental Workflow

The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 PART 1: Esterification cluster_1 PART 2: Fries Rearrangement Start 2,4-Dimethylphenol Reagents1 Acetic Anhydride Pyridine (catalyst) Esterification Esterification Reaction (Stir at RT) Start->Esterification Reagents1->Esterification Workup1 Aqueous Workup (HCl, NaHCO3, Brine) Esterification->Workup1 Product1 2,4-Dimethylphenyl Acetate (Intermediate) Workup1->Product1 Fries Fries Rearrangement (Heat to 50°C) Product1->Fries Intermediate Used in Next Step Reagents2 Aluminum Chloride (AlCl3) Nitrobenzene (solvent) Reagents2->Fries Workup2 Acidic Workup & Steam Distillation (HCl) Fries->Workup2 Purification Recrystallization (Ethanol/Water) Workup2->Purification Product2 This compound (Final Product) Purification->Product2

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate.[1] As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you overcome challenges and optimize your reaction outcomes.

The predominant and most industrially relevant method for synthesizing hydroxyaryl ketones, such as this compound, is the Fries Rearrangement .[2][3] This reaction typically involves the intramolecular rearrangement of an aryl ester (in this case, 2,4-dimethylphenyl acetate) to an ortho- and/or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[4] This guide will focus on troubleshooting this specific transformation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. We will explore the root causes and provide actionable solutions to improve your yield and purity.

Q1: My overall yield is very low, and TLC analysis shows a significant amount of unreacted starting material (2,4-dimethylphenyl acetate). What is the likely cause?

A1: Recovering a large portion of your starting material points directly to an incomplete or stalled reaction. This is one of the most common issues and typically stems from catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Deactivation by Moisture. The Fries rearrangement is most commonly catalyzed by Lewis acids like aluminum chloride (AlCl₃), which are extremely hygroscopic.[5] Any trace of water in your reagents or glassware will react violently with and deactivate the catalyst, rendering it ineffective for the rearrangement.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or properly stored anhydrous AlCl₃ and anhydrous solvents. It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause 2: Insufficient Catalyst Loading. The Lewis acid catalyst forms complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and carbonyl groups of the ketone product.[6] Because of this complexation, a stoichiometric or even super-stoichiometric amount of the catalyst is required. Using a catalytic amount will result in an incomplete reaction.

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 2,4-dimethylphenyl acetate. Optimization experiments may show that a higher loading is beneficial, but excessive amounts can sometimes lead to side reactions.

  • Cause 3: Suboptimal Temperature or Reaction Time. The Fries rearrangement requires sufficient thermal energy to overcome the activation barrier for the acyl group migration.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled (i.e., the starting material spot is no longer diminishing), consider gradually increasing the reaction temperature.[5] Be aware that temperature significantly influences the product distribution (see Q2). If increasing the temperature is not desirable, extending the reaction time may be necessary.

Q2: I'm getting a complex mixture of products. How can I improve the selectivity for the desired this compound?

A2: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions. In the Fries rearrangement, the key to selectivity is controlling the reaction parameters that dictate the migration of the acyl group.

The desired product, this compound, is the ortho-rearrangement product. The primary competing product is typically the para-isomer.

  • Cause 1: Incorrect Reaction Temperature. Temperature is the most critical factor governing the ortho/para product ratio.

    • High temperatures (typically >100-120°C) favor the formation of the ortho-isomer. This is because the ortho product can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product.[2][7]

    • Low temperatures (typically <60°C) favor the formation of the para-isomer, which is often the kinetically controlled product.[4][7]

    • Solution: To maximize the yield of the desired ortho-product (this compound), the reaction should be run at a higher temperature, often between 120°C and 165°C.[7][8]

  • Cause 2: Inappropriate Solvent Choice. Solvent polarity influences the fate of the acylium ion intermediate generated during the reaction.

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene, or running the reaction neat) tend to favor the ortho-product. This is because the intermediate acylium ion is held in close proximity to the phenoxide within a "solvent cage," promoting an intramolecular rearrangement to the adjacent ortho position.[2][5]

    • Polar solvents (e.g., nitrobenzene) can solvate and separate the ion pair, allowing the acylium ion to diffuse further away and react at the more distant para position.[2][5]

    • Solution: For this synthesis, using a higher-boiling non-polar solvent like monochlorobenzene or conducting the reaction without a solvent (neat) is recommended to favor the desired ortho product.[9]

The table below summarizes the general effects of key reaction parameters.

ParameterConditionFavored IsomerRationale
Temperature Low (< 60°C)paraKinetic control; lower activation energy.[2][7]
High (> 120°C)orthoThermodynamic control; formation of a stable bidentate AlCl₃ chelate.[2][7]
Solvent Non-polar (or neat)orthoPromotes intramolecular rearrangement within a solvent cage.[5]
Polar (e.g., nitrobenzene)paraSolvates and separates the acylium ion, allowing intermolecular reaction.[2]
Q3: My reaction has produced a dark, tarry substance, and my yield of identifiable products is very low. What causes this?

A3: The formation of tar or resinous material is usually a result of side reactions becoming dominant, often under overly harsh conditions.

  • Cause 1: Intermolecular Acylation. The generated acylium ion is a reactive electrophile. Instead of rearranging intramolecularly, it can acylate another molecule of the starting ester or the phenol byproduct, leading to di-acylated products and polymers.[5] This is more common in polar solvents where the ion pair is separated.

    • Solution: As described in Q2, use a non-polar solvent or run the reaction neat to encourage the desired intramolecular pathway.[5]

  • Cause 2: Reaction Temperature is Too High. While high temperatures favor the ortho product, excessively high temperatures (e.g., >170°C) can provide enough energy for decomposition and polymerization pathways, significantly reducing the isolated yield of the desired product.[9]

    • Solution: Carefully control the reaction temperature. It is advisable to find the optimal balance where the rate of ortho product formation is high, but decomposition is minimal. An optimization experiment varying the temperature from 120°C to 160°C would be beneficial.

  • Cause 3: Presence of Deactivating Groups. While not applicable to 2,4-dimethylphenyl acetate (as methyl groups are activating), it is a crucial general point for the Fries rearrangement that strongly deactivating groups on the aromatic ring will give poor yields.[2][4]

Q4: I am struggling to purify the final product. What is an effective protocol for workup and purification?

A4: A clean workup is essential for obtaining a pure product and simplifying purification. The properties of ortho-hydroxyacetophenones lend themselves to specific purification techniques.

  • Workup Procedure: The reaction is quenched by carefully and slowly pouring the reaction mixture onto crushed ice containing concentrated hydrochloric acid.[5] This hydrolyzes the aluminum complexes, liberating the hydroxyl group of the product and protonating any basic species. The product can then be extracted into an organic solvent like ethyl acetate. The organic layer should be washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification Strategy 1: Steam Distillation. Ortho-hydroxyaryl ketones exhibit intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This reduces their polarity and boiling point compared to their para-isomers, which engage in intermolecular hydrogen bonding. This property makes the desired ortho-product, this compound, volatile with steam, while non-volatile tars and potential para-byproducts are not.[7] Steam distillation is a highly effective method for separating the ortho-isomer from the crude reaction mixture.

  • Purification Strategy 2: Column Chromatography. If steam distillation is not feasible or does not provide sufficient purity, column chromatography using silica gel is a reliable alternative.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from other components.

Visualized Mechanisms and Workflows

To better illustrate the chemical principles and troubleshooting logic, the following diagrams have been generated.

Fries_Mechanism cluster_start Step 1: Catalyst Complexation cluster_rearrange Step 2: Acylium Ion Formation & Rearrangement cluster_product Step 3: Rearomatization & Workup Start 2,4-Dimethylphenyl Acetate + AlCl₃ Complex Lewis Acid-Base Complex Start->Complex Coordination at carbonyl oxygen Acylium Acylium Ion + Aluminum Phenoxide Complex->Acylium Acyl group migration Ortho_Intermediate Ortho Wheland Intermediate Acylium->Ortho_Intermediate Electrophilic Aromatic Substitution (Ortho Attack) Product_Complex Product-AlCl₃ Chelate Ortho_Intermediate->Product_Complex Proton loss & Rearomatization Final_Product 3',5'-Dimethyl-2'-hydroxy- acetophenone Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Mechanism of the Fries rearrangement for this compound synthesis.

Troubleshooting_Workflow cluster_incomplete Problem: Incomplete Reaction cluster_byproducts Problem: Byproducts/Low Selectivity Start Low Yield of Desired Product TLC Analyze Crude by TLC Start->TLC High_SM High % of Starting Material Remains TLC->High_SM Major spot is starting material Many_Spots Multiple Product Spots or Tarry Mixture TLC->Many_Spots Multiple spots or streaking at baseline Cause_Moisture Moisture Present? High_SM->Cause_Moisture Cause_Catalyst Insufficient Catalyst? Cause_Moisture->Cause_Catalyst No Sol_Moisture Use Anhydrous Conditions & Reagents Cause_Moisture->Sol_Moisture Yes Cause_Conditions Time/Temp Too Low? Cause_Catalyst->Cause_Conditions No Sol_Catalyst Increase AlCl₃ to >1.1 equivalents Cause_Catalyst->Sol_Catalyst Yes Sol_Conditions Increase Temperature or Reaction Time Cause_Conditions->Sol_Conditions Yes Cause_Temp Temperature Too Low/High? Many_Spots->Cause_Temp Cause_Solvent Solvent Too Polar? Cause_Temp->Cause_Solvent No Sol_Temp Increase Temp (>120°C) for Ortho Product Cause_Temp->Sol_Temp Yes Sol_Solvent Use Non-Polar Solvent or Run Neat Cause_Solvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for low yield in the Fries rearrangement.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Materials:

    • 2,4-dimethylphenyl acetate

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous monochlorobenzene (solvent)

    • Crushed ice

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous monochlorobenzene to the flask.

    • With stirring, slowly add 2,4-dimethylphenyl acetate (1.0 equivalent) to the suspension.

    • Heat the reaction mixture to 120-130°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes).

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

    • Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by steam distillation or column chromatography.

References

Byproduct formation in the Fries rearrangement of 2,4-dimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation in the Lewis acid-catalyzed rearrangement of 2,4-dimethylphenyl acetate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary expected products and the most common byproducts in the Fries rearrangement of 2,4-dimethylphenyl acetate?

A1: The Fries rearrangement of an aryl ester is designed to produce hydroxy aryl ketones via the migration of an acyl group.[1] In the case of 2,4-dimethylphenyl acetate, the electron-donating methyl groups activate the aromatic ring, and the acetyl group can migrate to two primary positions, yielding a mixture of isomers.

  • Expected Products:

    • Ortho-isomer: 2-hydroxy-3,5-dimethylacetophenone

    • Para-isomer: 4-hydroxy-3,5-dimethylacetophenone

  • Common Byproducts:

    • 2,4-Dimethylphenol: This is the most common byproduct, resulting from the simple cleavage of the ester bond without subsequent rearrangement.[2] Its presence indicates incomplete or failed rearrangement.

    • Di-acylated Products: Formed via intermolecular acylation, where the generated acylium ion reacts with another molecule of the product or starting material rather than rearranging intramolecularly.[3][4] This is more likely with highly activated substrates.

    • Unwanted Isomer: Depending on your desired product, the other isomer (ortho or para) can be considered a significant byproduct. Controlling the ortho/para ratio is a primary challenge.

    • Tar-like Polymeric Materials: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of complex, high-molecular-weight tars.[5][6]

Q2: My reaction has a low yield of the desired hydroxyacetophenone, and I'm recovering a significant amount of 2,4-dimethylphenol. What is causing this?

A2: This is a classic symptom of rearrangement failure, where the reaction is dominated by ester cleavage. Several factors can contribute to this issue:

  • Catalyst Inactivity: Lewis acids, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[6] Any water present in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, preventing the formation of the necessary acylium ion intermediate.[5]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and a fresh, high-purity batch of AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: A stoichiometric amount or more of the Lewis acid is required because it complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and carbonyl groups of the ketone product.[7][8] Using a catalytic amount is insufficient.

    • Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃. Optimization may be required, but using less than one equivalent will almost certainly result in low conversion.

  • Inappropriate Reaction Temperature: If the temperature is too low, the activation energy for the rearrangement may not be reached, favoring simple cleavage.

    • Solution: While temperature controls regioselectivity (see Q3), ensure the reaction has enough thermal energy to proceed. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of both the product and the byproduct phenol.

Q3: How can I control the regioselectivity to favor either the ortho (2-hydroxy-3,5-dimethylacetophenone) or para (4-hydroxy-3,5-dimethylacetophenone) isomer?

A3: The ortho/para product ratio in a Fries rearrangement is a textbook example of thermodynamic versus kinetic control, which can be manipulated by adjusting reaction temperature and solvent polarity.[1][3]

  • To Favor the Para-Isomer (Kinetic Product):

    • Temperature: Use low reaction temperatures, typically below 60°C.[4][9] The para position is often sterically more accessible, leading to a faster initial reaction rate.

    • Solvent: Employ more polar solvents. Increasing solvent polarity helps to solvate the intermediates, which favors the formation of the para product.[3]

  • To Favor the Ortho-Isomer (Thermodynamic Product):

    • Temperature: Use high reaction temperatures, often above 160°C.[4][10] At higher temperatures, the reaction becomes reversible, and the more stable product dominates. The ortho-isomer can form a stable six-membered bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product.[1][3]

    • Solvent: Use non-polar solvents. This minimizes solvation effects and allows the intramolecular chelation of the ortho product to be the dominant stabilizing factor.[3] Common choices include carbon disulfide or solvent-free (molten) conditions.[11]

The following table provides a representative summary of how temperature can influence the ortho:para product ratio in a typical Fries rearrangement.

Temperature (°C)Dominant ControlExpected Major IsomerRationale
25 - 60KineticParaLower activation energy for attack at the less sterically hindered site.[1]
> 160ThermodynamicOrthoReversibility allows equilibration to the more stable ortho-chelate complex.[1][9]
Q4: I'm observing higher molecular weight impurities in my final product mixture. What could they be, and how can I prevent them?

A4: High molecular weight byproducts are typically the result of intermolecular reactions, which compete with the desired intramolecular rearrangement.[4]

  • Probable Cause: Intermolecular Friedel-Crafts Acylation: The acylium ion (CH₃CO⁺), once formed, can act as an electrophile and acylate another aromatic ring in the solution instead of migrating on its parent ring.[4] This can happen in several ways:

    • The acylium ion acylates a molecule of the starting phenol (2,4-dimethylphenol) that has formed from ester cleavage.

    • The acylium ion acylates a molecule of the desired hydroxyacetophenone product, leading to di-acylation.

  • Troubleshooting & Prevention:

    • Solvent Choice & Concentration: Running the reaction under more dilute conditions can disfavor intermolecular reactions (which depend on two molecules colliding) relative to the intramolecular rearrangement. However, this must be balanced against potentially slower reaction rates.

    • Temperature Control: Excessively high temperatures can sometimes promote side reactions. Find the optimal temperature that encourages rearrangement without significant decomposition or intermolecular events.[6]

    • Controlled Catalyst Addition: Adding the Lewis acid catalyst slowly and at a low temperature can help to control the concentration of the highly reactive acylium ion intermediate at any given moment, potentially reducing intermolecular side reactions.

Q5: My reaction mixture turned dark and formed a tar-like substance. How can I prevent this?

A5: Tar formation is indicative of substrate or product decomposition and polymerization. The activated nature of the 2,4-dimethylphenyl system makes it susceptible to such side reactions under harsh acidic conditions.

  • Probable Causes:

    • Excessively High Temperature: This is the most common cause.[6] Temperatures beyond what is necessary for the rearrangement can cause uncontrolled side reactions.

    • Prolonged Reaction Time: Leaving the reaction to run for too long, especially at high temperatures, can lead to product degradation.

    • Reactive Impurities: Impurities in the starting material or solvent can initiate polymerization.

  • Troubleshooting & Prevention:

    • Optimize Temperature and Time: Carefully screen temperatures. Use the lowest temperature and shortest time necessary for good conversion, as monitored by TLC or GC.

    • Purify Starting Materials: Ensure your 2,4-dimethylphenyl acetate is pure before starting the reaction.

    • Consider a Milder Catalyst: While AlCl₃ is standard, other Lewis acids like TiCl₄, SnCl₄, or Brønsted acids like methanesulfonic acid can also catalyze the reaction, sometimes under milder conditions.[7][11]

Visualized Mechanisms and Workflows
Core Reaction Mechanism

The diagram below illustrates the accepted mechanism for the Fries rearrangement, showing the generation of the acylium ion and its subsequent attack at the ortho and para positions.[3]

Fries_Mechanism Start 2,4-Dimethylphenyl Acetate Complex1 Initial Lewis Acid Complex (Coordination at C=O) Start->Complex1 + AlCl₃ AlCl3 AlCl₃ Intermediate Acylium Ion + Aluminum Phenoxide Complex1->Intermediate Rearrangement SigmaOrtho Ortho Sigma Complex Intermediate->SigmaOrtho Ortho Attack SigmaPara Para Sigma Complex Intermediate->SigmaPara Para Attack OrthoProduct 2-Hydroxy-3,5-dimethyl- acetophenone (Ortho) SigmaOrtho->OrthoProduct - H⁺, then Workup ParaProduct 4-Hydroxy-3,5-dimethyl- acetophenone (Para) SigmaPara->ParaProduct - H⁺, then Workup Hydrolysis Aqueous Workup

Caption: Fries rearrangement mechanism for 2,4-dimethylphenyl acetate.

Byproduct Formation Pathways

This workflow illustrates the competition between the desired rearrangement and key side reactions like ester cleavage and intermolecular acylation.

Byproduct_Formation Start 2,4-Dimethylphenyl Acetate + AlCl₃ Rearrangement Intramolecular Rearrangement Start->Rearrangement Desired Path Cleavage Ester Cleavage Start->Cleavage Side Reaction 1 Desired Desired Products (Ortho/Para Isomers) Rearrangement->Desired Phenol Byproduct: 2,4-Dimethylphenol Cleavage->Phenol Intermolecular Intermolecular Acylation Phenol->Intermolecular + Acylium Ion Polyacylated Byproduct: Di-acylated Species Intermolecular->Polyacylated

Caption: Competing pathways leading to byproduct formation.

Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement (Favoring Para-Isomer)
  • Rationale: This protocol uses a lower temperature to favor the kinetically controlled para-product. Anhydrous conditions are critical for success.[6]

  • Preparation (Anhydrous Conditions): Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: Equip the flask with a magnetic stirrer and a nitrogen inlet. Charge the flask with 2,4-dimethylphenyl acetate (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane) (approx. 0.5 M concentration).

  • Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. In a separate, dry container, weigh anhydrous aluminum chloride (AlCl₃, 1.3 eq) and add it portion-wise to the stirred reaction mixture over 30 minutes. (CAUTION: The addition can be exothermic).

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting ester.

  • Quenching (Critical Step): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 2 volumes of ice to 1 volume of conc. HCl). This hydrolyzes the aluminum complexes and dissolves the resulting aluminum salts.[5][6] (CAUTION: Quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood).

Protocol 2: Workup and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a mixture of ortho and para isomers along with non-polar byproducts.

    • Steam Distillation: The ortho-isomer is often more volatile due to intramolecular hydrogen bonding and can sometimes be separated from the non-volatile para-isomer by steam distillation.[4][9]

    • Column Chromatography: Flash column chromatography on silica gel is the most reliable method for separating the ortho and para isomers and removing other impurities. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective.

Troubleshooting Guide: At-A-Glance

Troubleshooting_Tree Start Low Yield of Desired Product? HighPhenol High Level of 2,4-Dimethylphenol? Start->HighPhenol Yes WrongIsomer Incorrect Ortho/Para Ratio? Start->WrongIsomer No Action_Catalyst Action: 1. Use fresh, anhydrous AlCl₃. 2. Increase catalyst loading (1.3-1.5 eq). 3. Ensure anhydrous conditions. HighPhenol->Action_Catalyst Yes Tar Tar Formation? WrongIsomer->Tar No Action_Temp Action: - For Para: Lower temp (<60°C). - For Ortho: Increase temp (>160°C). - Adjust solvent polarity. WrongIsomer->Action_Temp Yes Action_Tar Action: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Monitor closely with TLC. Tar->Action_Tar Yes

Caption: Decision tree for troubleshooting common Fries rearrangement issues.

References

Technical Support Center: Purification of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 3',5'-Dimethyl-2'-hydroxyacetophenone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of obtaining this compound in high purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction to Purification Challenges

This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is paramount for successful downstream applications. The most common synthetic route to this ortho-hydroxyacetophenone is the Fries rearrangement of 2,4-dimethylphenyl acetate. This reaction, while effective, often yields a mixture of products, necessitating robust purification strategies.

The primary impurities encountered during the synthesis of this compound include:

  • Starting Materials: Unreacted 2,4-dimethylphenyl acetate and 2,4-dimethylphenol (from hydrolysis of the ester).

  • Isomeric Byproduct: The thermodynamically favored para-isomer, 4'-hydroxy-3',5'-dimethylacetophenone.

The structural similarity of these compounds, particularly the isomeric byproduct, presents a significant purification challenge. This guide will address the two most effective purification techniques: recrystallization and column chromatography .

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound tlc TLC Analysis of Crude Product start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization  Major product with minor, less soluble impurities column Column Chromatography decision->column  Complex mixture with close-running spots pure_product Pure Product (>99%) recrystallization->pure_product Successful re_evaluate Re-evaluate Purification Strategy recrystallization->re_evaluate Unsuccessful (oiling out, low yield) column->pure_product Successful column->re_evaluate Poor separation re_evaluate->recrystallization Try different solvent system re_evaluate->column Try column chromatography

Caption: Decision workflow for selecting a purification method.

Recrystallization: Troubleshooting and FAQ

Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

FAQ: Recrystallization

Q1: What is the best solvent for recrystallizing this compound?

A1: A single ideal solvent can be challenging to find. A mixed solvent system often provides the best results. Based on the polarity of the target molecule, good starting points include mixtures of a polar solvent in which the compound is soluble (like ethanol, methanol, or ethyl acetate) and a non-polar anti-solvent in which it is less soluble (like hexanes or water).[1] Experimentation with small quantities is key to finding the optimal solvent ratio.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation.

  • Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of hot water and allowing it to cool with the water bath.

  • Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is likely due to either using too much solvent or the solution being supersaturated.

  • Too much solvent: If you suspect an excess of solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Supersaturation: The solution may need a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, reducing the overall yield.

Protocol: Mixed-Solvent Recrystallization of this compound

This protocol uses an ethanol/water mixed solvent system, a common and effective choice for moderately polar compounds.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

ParameterRecommended Value/Range
Initial SolventEthanol
Anti-solventWater
Cooling RateSlow cooling to room temperature, followed by an ice bath
Washing SolventIce-cold ethanol/water mixture

Column Chromatography: Troubleshooting and FAQ

Column chromatography is a powerful technique for separating compounds with similar polarities, such as the ortho and para isomers of hydroxyacetophenone.

FAQ: Column Chromatography

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate is a standard choice for silica gel chromatography of moderately polar compounds.[2] A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A typical starting eluent might be 10-20% ethyl acetate in hexanes.

Q2: The separation between my desired product and the isomeric impurity is poor. How can I improve it?

A2: To improve separation (resolution), you can:

  • Decrease the polarity of the eluent: This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

  • Use a longer column: A longer column provides more surface area for interactions, which can improve separation.

  • Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.

  • Try a different solvent system: Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.[2]

Q3: My compound is streaking on the TLC plate and the column. What is the cause?

A3: Streaking is often caused by overloading the sample or the compound being too polar for the chosen solvent system.

  • Overloading: Try loading a smaller amount of your crude product onto the column.

  • Polarity: If the compound is highly polar, it may be interacting too strongly with the silica gel. You can try adding a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-2% methanol in dichloromethane).[2] For acidic compounds like phenols, adding a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape.

Protocol: Flash Column Chromatography of this compound

This protocol provides a general guideline for purifying the title compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Develop a TLC solvent system: Find a solvent mixture (e.g., ethyl acetate/hexanes) that gives an Rf value of ~0.3 for this compound. The para isomer, being more polar, should have a lower Rf value.

  • Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes) and carefully pack the column, ensuring there are no air bubbles.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommended Eluent System
Stationary PhaseSilica Gel
Mobile PhaseHexanes/Ethyl Acetate Gradient (e.g., starting with 5% EtOAc and gradually increasing to 20%)
TLC VisualizationUV light (254 nm)

Visualizing Separation Principles

The following diagram illustrates the separation of a mixture containing the starting material, the desired ortho-product, and the isomeric para-byproduct on a TLC plate.

TLC_Separation cluster_0 TLC Plate cluster_1 Lane 1: Crude Mixture cluster_2 Lane 2: Pure ortho-isomer origin Origin spot1_3 para-isomer (Byproduct) solvent_front Solvent Front spot1_1 Starting Material (Highest Rf) spot1_2 ortho-isomer (Desired) spot2_1

Caption: TLC plate showing the relative Rf values of components.

References

Technical Support Center: Improving Regioselectivity of the Fries Rearrangement for Ortho-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the regioselectivity of this powerful reaction, with a specific focus on maximizing the yield of ortho-hydroxyacetophenones. These compounds are valuable intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of controlling the ortho/para selectivity in your experiments.

Understanding the Challenge: Ortho vs. Para Selectivity

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1][4][5][6] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][4] Controlling the regioselectivity to favor the ortho product is a common challenge that can be addressed by carefully manipulating the reaction conditions.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Fries rearrangement is yielding a majority of the para-hydroxyacetophenone isomer. How can I increase the yield of the ortho isomer?

A1: Achieving high ortho-selectivity in the Fries rearrangement is a classic case of thermodynamic versus kinetic control.[5] Several factors can be adjusted to favor the formation of the ortho product.

  • Temperature: Higher reaction temperatures generally favor the formation of the ortho isomer.[4][5][7][8][9] This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at elevated temperatures.[5][8] Temperatures above 160°C are often used to maximize the ortho isomer yield.[7][8]

  • Solvent: The choice of solvent plays a crucial role. Non-polar solvents favor the formation of the ortho-substituted product.[4][5] In contrast, polar solvents tend to favor the para isomer.[4][5] In some cases, running the reaction neat (without a solvent) can also promote ortho selectivity.[5][10]

  • Lewis Acid: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like titanium(IV) chloride (TiCl₄), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can be employed and may offer different selectivity profiles.[2][6][11] The stoichiometry of the Lewis acid is also important; an excess is typically required as it complexes with both the starting material and the product.[11]

Q2: I'm observing significant charring and low overall yield at the high temperatures required for ortho selectivity. What can I do to mitigate this?

A2: This is a common issue due to the harsh conditions of the classical Fries rearrangement.[4] Here are some strategies to consider:

  • Optimize Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12] Prolonged reaction times at high temperatures can lead to product decomposition and the formation of side products.[12]

  • Alternative Catalysts: Explore milder and more environmentally friendly catalysts. Strong Brønsted acids like methanesulfonic acid or solid acid catalysts such as zeolites and heteropoly acids have been shown to be effective for the Fries rearrangement and may reduce side product formation.[2][10][11]

  • Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement via a radical mechanism.[1][2][5] It can often be performed under milder conditions and may be a suitable alternative if thermal decomposition is a major issue. However, yields can sometimes be low.[1][5]

Q3: Can I achieve exclusive ortho selectivity?

A3: While achieving 100% ortho selectivity with the classical Lewis acid-catalyzed Fries rearrangement is challenging, the Anionic Fries Rearrangement offers a powerful solution for obtaining the ortho isomer exclusively.[13][14][15] This method involves the ortho-metalation of an aryl ester or carbamate with a strong base (like an organolithium reagent) at low temperatures, followed by an intramolecular migration of the acyl group upon warming.[13][14][15] The directed nature of the initial lithiation step ensures the acyl group migrates specifically to the ortho position.[14]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Ortho:Para Ratio 1. Temperature too low: The reaction is under kinetic control, favoring the para product.[5][16] 2. Polar solvent: The solvent is favoring the formation of the para isomer.[4][5]1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Aim for temperatures in the range of 120-160°C or higher.[1][7] 2. Change Solvent: Switch to a non-polar solvent such as chlorobenzene or run the reaction neat.[4][5][17]
Low Overall Yield with Byproducts 1. Reaction temperature too high or time too long: This can lead to decomposition of starting material and products.[12] 2. Substrate limitations: The presence of deactivating groups on the aromatic ring can result in low yields.[4] 3. Improper workup: The quenching and extraction process may be inefficient or causing product loss.[12]1. Optimize Reaction Conditions: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.[12] 2. Consider Alternative Methods: For sensitive substrates, the Photo-Fries or Anionic Fries rearrangement may be more suitable.[5][13] 3. Refine Workup Procedure: Ensure proper quenching of the Lewis acid with an ice/acid mixture and perform thorough extractions with an appropriate organic solvent.[1][3]
Difficulty Separating Ortho and Para Isomers Similar polarities: The structural similarity of the isomers can make chromatographic separation challenging.Steam Distillation: The ortho-hydroxyacetophenone is often volatile with steam, while the para isomer is not. This difference in physical properties can be exploited for effective separation.[3][7]

Experimental Protocols

Protocol 1: High-Temperature Fries Rearrangement for Ortho-Hydroxyacetophenone

This protocol is designed to maximize the yield of the ortho isomer using conventional heating.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add phenyl acetate (1 equivalent) and anhydrous chlorobenzene.

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 120-160°C and maintain this temperature for 1.5 to 3 hours.[1] Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified. The ortho-hydroxyacetophenone can be separated from the non-volatile para isomer by steam distillation.[3][7]

Protocol 2: Anionic Fries Rearrangement for Exclusive Ortho-Acylation

This protocol provides a method for the highly regioselective synthesis of ortho-hydroxyaryl ketones.

Materials:

  • Aryl carbamate (e.g., O-phenyl N,N-diethylcarbamate)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl carbamate (1 equivalent) and anhydrous THF.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add sec-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78°C for 1 hour to ensure complete ortho-lithiation.[14]

  • Rearrangement: Allow the reaction mixture to warm slowly to 0°C or room temperature. The rearrangement is typically complete within a few hours. Monitor the reaction by TLC.[14]

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude ortho-hydroxy amide can be purified by column chromatography.

Visualizing the Reaction Pathway

To better understand the factors influencing regioselectivity, it is helpful to visualize the reaction mechanism.

Fries_Rearrangement Start Aryl Ester + Lewis Acid (AlCl3) Complex Acylium-Lewis Acid Complex Start->Complex Coordination Acylium Acylium Carbocation Complex->Acylium Rearrangement Ortho_Attack Electrophilic Attack (Ortho Position) Acylium->Ortho_Attack High Temp, Non-polar Solvent Para_Attack Electrophilic Attack (Para Position) Acylium->Para_Attack Low Temp, Polar Solvent Ortho_Intermediate Ortho-Substituted Intermediate Ortho_Attack->Ortho_Intermediate Para_Intermediate Para-Substituted Intermediate Para_Attack->Para_Intermediate Ortho_Product Ortho-Hydroxyaryl Ketone (Thermodynamic Product) Ortho_Intermediate->Ortho_Product Hydrolysis Para_Product Para-Hydroxyaryl Ketone (Kinetic Product) Para_Intermediate->Para_Product Hydrolysis

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Summary of Conditions for Ortho-Selectivity

ParameterCondition Favoring Ortho-ProductRationale
Temperature High (>160°C)Favors the thermodynamically more stable ortho product.[5][7][8]
Solvent Non-polar or NeatMinimizes solvation of intermediates, favoring intramolecular attack at the closer ortho position.[4][5]
Method Anionic Fries RearrangementDirected ortho-metalation ensures exclusive migration to the adjacent position.[13][15]

By understanding the mechanistic principles and carefully controlling the reaction parameters outlined in this guide, researchers can significantly improve the regioselectivity of the Fries rearrangement to obtain the desired ortho-hydroxyacetophenones for their synthetic applications.

References

Technical Support Center: AlCl₃-Catalyzed Synthesis of Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the AlCl₃-catalyzed synthesis of hydroxyacetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction. Here, we will delve into the common side reactions, provide detailed troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic protocols.

Introduction: The Fries Rearrangement and Friedel-Crafts Acylation

The synthesis of hydroxyacetophenones, crucial intermediates in the pharmaceutical and fragrance industries, is often achieved through the Fries rearrangement of phenyl acetate or direct Friedel-Crafts acylation of phenols.[1][2] Both pathways are typically catalyzed by aluminum chloride (AlCl₃), a potent Lewis acid.[3] While effective, these reactions are notorious for a variety of side reactions that can significantly impact yield and purity. Understanding and controlling these side reactions is paramount for a successful synthesis.

This guide will focus on the most common challenges encountered during the AlCl₃-catalyzed synthesis of hydroxyacetophenones and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is my AlCl₃-catalyzed reaction failing or giving a very low yield of the desired hydroxyacetophenone?

A1: Low yields in this reaction are a frequent issue and can often be attributed to several factors:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two sites: the aromatic ring (C-acylation) to form the desired hydroxyacetophenone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[4] O-acylation is often the kinetically favored product, meaning it forms faster, and can be the dominant pathway under certain conditions, consuming your starting material without producing the target C-acylated product.

  • Deactivation of the Catalyst: The lone pair of electrons on the phenolic oxygen can coordinate with the AlCl₃ catalyst.[4] This complexation deactivates the catalyst and makes the hydroxyl group electron-withdrawing, which in turn deactivates the aromatic ring towards the desired electrophilic substitution.[5]

  • Substrate Reactivity: The presence of strongly deactivating groups on the phenol ring can significantly hinder the electrophilic aromatic substitution reaction.[6]

Q2: How can I favor C-acylation over O-acylation?

A2: The key to favoring the thermodynamically more stable C-acylated product lies in the reaction conditions, particularly the stoichiometry of AlCl₃. Using a stoichiometric amount or even an excess of AlCl₃ promotes the Fries rearrangement of any initially formed O-acylated product to the desired C-acylated hydroxyacetophenone.[7][8] Low concentrations of the catalyst tend to favor O-acylation.[4]

Q3: My reaction is producing a mixture of ortho- and para-hydroxyacetophenone. How can I control the regioselectivity?

A3: The ratio of ortho to para isomers is primarily influenced by the reaction temperature.[6][9]

  • Low temperatures (generally below 60°C) favor the formation of the para-isomer.[9]

  • High temperatures (typically above 160°C) favor the formation of the ortho-isomer.[9]

This is a classic example of thermodynamic versus kinetic control. The ortho-isomer can form a more stable chelate complex with the aluminum chloride, making it the thermodynamically favored product at higher temperatures where the reaction is reversible. The para-isomer is often the kinetically favored product.[10] The choice of solvent can also play a role; non-polar solvents may favor the ortho product, while more polar solvents can favor the para product.[6]

Q4: I am observing the formation of di-acylated byproducts. How can I prevent this?

A4: Di-acylation occurs when the initially formed hydroxyacetophenone undergoes a second acylation. To minimize this, consider the following:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the phenol. An excess of the acylating agent will drive the reaction towards di-acylation.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Shorter reaction times and lower temperatures can help to minimize the formation of the di-acylated product.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the AlCl₃-catalyzed synthesis of hydroxyacetophenones.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Catalyst: AlCl₃ is highly hygroscopic and will be deactivated by moisture.[11] 2. Insufficient Catalyst: Not enough AlCl₃ to drive the reaction, especially the Fries rearrangement. 3. Poor Quality Reagents: Degradation of starting materials or acylating agent. 4. Deactivated Phenol: The presence of strongly electron-withdrawing groups on the phenol.1. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Dry all glassware and solvents thoroughly before use. 2. Increase Catalyst Stoichiometry: Use at least a stoichiometric amount of AlCl₃ relative to the phenol. For the Fries rearrangement, an excess is often required.[7] 3. Verify Reagent Purity: Use freshly distilled or purified reagents. Check the purity of the starting materials by appropriate analytical methods (e.g., NMR, GC-MS). 4. Modify the Substrate: If possible, consider using a phenol with less deactivating substituents.
Predominance of O-Acylated Product (Phenyl Ester) 1. Insufficient AlCl₃: Not enough Lewis acid to promote the Fries rearrangement.[4] 2. Low Reaction Temperature: The Fries rearrangement may be too slow at lower temperatures.1. Increase AlCl₃ Stoichiometry: Add more AlCl₃ to the reaction mixture to drive the rearrangement of the ester to the ketone.[8] 2. Increase Reaction Temperature: Carefully increase the reaction temperature to facilitate the Fries rearrangement. Monitor the reaction for the formation of other byproducts.[9]
Poor Regioselectivity (Mixture of Ortho and Para Isomers) 1. Inappropriate Reaction Temperature: The temperature is not optimized for the desired isomer.[6] 2. Solvent Effects: The polarity of the solvent may be favoring the undesired isomer.[6]1. Adjust Temperature: For the para-isomer, maintain a low reaction temperature (e.g., <25°C). For the ortho-isomer, higher temperatures (e.g., >160°C) are generally required.[9] 2. Solvent Selection: Experiment with solvents of different polarities. Non-polar solvents like carbon disulfide or nitrobenzene (for high-temperature reactions) can be explored.
Formation of Di-acylated Byproducts 1. Excess Acylating Agent: More than one equivalent of the acylating agent is present. 2. Prolonged Reaction Time or High Temperature: The initial product reacts further.1. Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the phenol. 2. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid further acylation.
Complex Reaction Mixture/Tar Formation 1. High Reaction Temperature: Leads to decomposition and polymerization.[12] 2. Reaction with Solvent: Some solvents can react with AlCl₃ or the reaction intermediates.1. Optimize Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Choose an Inert Solvent: Use solvents that are stable under the reaction conditions, such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.[5] For high-temperature Fries rearrangements, nitrobenzene is a classic but hazardous option.

Experimental Protocols

Protocol 1: Synthesis of Hydroxyacetophenones via Fries Rearrangement of Phenyl Acetate

This two-step protocol first involves the O-acylation of phenol to form phenyl acetate, followed by the AlCl₃-catalyzed Fries rearrangement.

Step 1: O-Acylation of Phenol to Phenyl Acetate [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise.

  • If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. Purify by recrystallization or chromatography if necessary.

Step 2: Fries Rearrangement of Phenyl Acetate [1][13]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 - 2.5 eq.).

  • Add a suitable solvent. For high temperatures, nitrobenzene is classic, but for lower temperatures, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.[5]

  • Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity or prepare for heating for ortho-selectivity).

  • Slowly add a solution of the phenyl acetate (1.0 eq.) from Step 1 in the same solvent.

  • Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >160°C).[9] Monitor the reaction progress by TLC.

  • Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography or steam distillation (the ortho-isomer is steam volatile).[9]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction mechanisms.

Fries_Rearrangement cluster_main Main Reaction Pathway cluster_side Key Side Reactions Phenol Phenol PhenylAcetate Phenyl Acetate (O-Acylated Product) Phenol->PhenylAcetate O-Acylation (Kinetic Control) AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) Hydroxyacetophenone Hydroxyacetophenone (C-Acylated Product) PhenylAcetate->Hydroxyacetophenone Fries Rearrangement (Thermodynamic Control) + AlCl₃ Diacylation Di-acylated Product Hydroxyacetophenone->Diacylation Excess Acylating Agent Polymerization Polymerization/Tar Hydroxyacetophenone->Polymerization High Temperature

Figure 1: Overview of the reaction pathways in the synthesis of hydroxyacetophenones.

References

How to remove unreacted starting material from 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3',5'-Dimethyl-2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Understanding the Chemistry: The Fries Rearrangement

The synthesis of this compound typically proceeds via the Fries Rearrangement.[1] This reaction involves the conversion of a phenolic ester—in this case, 3,5-dimethylphenyl acetate—into a hydroxy aryl ketone using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] Consequently, the crude product is often a mixture containing the desired product, unreacted starting materials, and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound product?

A1: Given the standard synthetic route (Fries Rearrangement of 3,5-dimethylphenyl acetate), your primary contaminants will likely be:

  • Unreacted 3,5-dimethylphenyl acetate: The direct precursor to your product. It is a neutral ester molecule.

  • Unreacted 3,5-dimethylphenol: The starting material for the synthesis of the acetate ester. It is a weakly acidic phenol.

  • Acetic Acid: Formed from the hydrolysis of excess acetylating agent (acetic anhydride) during the reaction or workup.[4] It is a carboxylic acid and thus significantly more acidic than phenols.[5]

  • Para-isomer (4'-Hydroxy-2',6'-dimethylacetophenone): The Fries rearrangement can produce both ortho and para isomers. The ratio is dependent on reaction conditions like temperature and solvent polarity.[1][6]

To effectively design a purification strategy, it's crucial to understand the differing chemical properties of these compounds.

Table 1: Properties of Key Compounds in the Synthesis Mixture

CompoundStructureClassAcidity (pKa)Polarity
This compound (Product) Cc1cc(C)c(O)c(c1)C(C)=O[7]Phenol, Ketone~10.8[8]High
3,5-dimethylphenyl acetate (Starting Material) CC1=CC(C)=CC(=C1)OC(=O)CEsterNeutralLow
3,5-dimethylphenol (Starting Material) CC1=CC(C)=CC(=C1)OPhenol~10.2Medium
Acetic Acid (Byproduct) CC(=O)OCarboxylic Acid~4.76High (water-soluble)
Q2: How can I monitor the reaction and assess the purity of my crude product before purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for real-time reaction monitoring and qualitative purity assessment.[9][10] It allows you to visualize the consumption of starting materials and the formation of your product.

Troubleshooting TLC Results:

  • A single spot for the reaction mixture that is different from the starting material: This indicates a potentially clean reaction that has gone to completion.

  • Multiple spots in the reaction lane: Your reaction is incomplete or has produced byproducts. The spot corresponding to the starting material (3,5-dimethylphenyl acetate) will be less polar (higher Rf value) than the product, which has a free hydroxyl group. 3,5-dimethylphenol will have an intermediate polarity.

  • Streaking of spots: This is common for acidic compounds like phenols and carboxylic acids. Adding a small amount of acetic acid to your eluent can often resolve this issue.[9]

Below is a detailed protocol for effective TLC analysis.

  • Prepare the TLC Plate: On a silica gel plate (e.g., silica gel 60 F₂₅₄), draw a baseline in pencil approximately 1 cm from the bottom.[9] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare Samples:

    • SM: Dissolve a small amount of your starting material (3,5-dimethylphenyl acetate) in a suitable solvent like ethyl acetate or dichloromethane.

    • RXN: At various time points, withdraw a tiny aliquot from your reaction. Quench it in a vial containing a small amount of dilute acid and ethyl acetate. Use the organic layer for spotting.[2]

  • Spot the Plate: Using a capillary tube, spot each sample onto its designated lane on the baseline. For the "CO" lane, spot both the SM and RXN samples on the same point.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent), such as 80:20 Hexane:Ethyl Acetate .[2] Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate.

  • Visualize: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining solution, like ferric chloride, which is effective for visualizing phenols.[2]

Q3: My reaction is complete, but the TLC shows multiple spots. What is the best overall strategy to purify my product?

A3: A multi-step approach combining an initial chemical workup (acid-base extraction) with a final physical purification (column chromatography or recrystallization) is the most robust strategy. This ensures that impurities with different chemical and physical properties are systematically removed.

Purification_Workflow Crude Crude Reaction Mixture (Product, SMs, Acid) Workup Aqueous Workup (Dilute HCl, Organic Solvent) Crude->Workup Extraction Acid-Base Extraction Workup->Extraction Organic_Layer Organic Layer (Product, Neutral SM, Phenolic SM) Extraction->Organic_Layer Organic Phase Aq_Layer1 Aqueous Layer 1 (Acetic Acid as Acetate) Extraction->Aq_Layer1 Aqueous Phase (NaHCO3 Wash) Base_Wash Wash with NaOH (aq) Organic_Layer->Base_Wash Organic_Layer2 Organic Layer 2 (Neutral SM: Ester) Base_Wash->Organic_Layer2 Organic Phase Aq_Layer2 Aqueous Layer 2 (Product + Phenolic SM as Phenoxides) Base_Wash->Aq_Layer2 Aqueous Phase Acidify Acidify with HCl (aq) Aq_Layer2->Acidify Precipitate Precipitated Mixture (Product + Phenolic SM) Acidify->Precipitate Chromatography Column Chromatography or Recrystallization Precipitate->Chromatography Pure_Product Pure 3',5'-Dimethyl-2'- hydroxyacetophenone Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Q4: How do I perform an acid-base extraction to remove the different types of impurities?

A4: Acid-base extraction leverages the different acidities of the components to move them between an organic solvent (like diethyl ether or ethyl acetate) and an aqueous layer.[11][12]

  • Step 1: Remove Acetic Acid: A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid (pKa ~4.76) but not the phenols (pKa >10). This selectively moves the resulting sodium acetate salt into the aqueous layer.[5]

  • Step 2: Separate Phenols from Neutral Ester: A strong base like sodium hydroxide (NaOH) is required to deprotonate the weakly acidic phenols.[13] This will convert both your product and the unreacted 3,5-dimethylphenol into their corresponding sodium phenoxide salts, moving them into the aqueous layer. The neutral, unreacted ester (3,5-dimethylphenyl acetate) will remain in the organic layer, achieving the first key separation.[14][15]

AcidBase_Extraction cluster_0 Organic Layer (e.g., Diethyl Ether) cluster_1 Aqueous Layer Initial Product (Phenol) SM (Phenol) SM (Ester) Acetic Acid After_Bicarb Product (Phenol) SM (Phenol) SM (Ester) Initial:f0->After_Bicarb:f0 Initial:f1->After_Bicarb:f1 Initial:f2->After_Bicarb:f2 Bicarb_Wash Sodium Acetate Initial:f3->Bicarb_Wash Add NaHCO₃ (aq) After_NaOH SM (Ester) After_Bicarb:f2->After_NaOH NaOH_Wash Sodium Phenoxides (Product + SM) After_Bicarb:f0->NaOH_Wash Add NaOH (aq) After_Bicarb:f1->NaOH_Wash

Caption: Principle of sequential acid-base extraction for purification.

  • Initial Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc) in a separatory funnel.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash twice. This removes residual strong acids like acetic acid.[11]

  • Hydroxide Extraction: To the remaining organic layer, add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake vigorously, venting occasionally. Allow the layers to separate.

  • Separate Layers:

    • Aqueous Layer: Drain the aqueous layer containing your product and the unreacted phenol into a clean flask.

    • Organic Layer: This layer contains the neutral 3,5-dimethylphenyl acetate and can be discarded.

  • Re-acidification: Cool the collected aqueous layer in an ice bath. Slowly add concentrated HCl until the solution is strongly acidic (check with pH paper). Your product and the unreacted phenol will precipitate out as solids or an oil.

  • Isolation: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

At this stage, you have successfully removed the unreacted ester and acetic acid. The remaining mixture primarily contains your desired product and the unreacted 3,5-dimethylphenol.

Q5: How do I separate the final mixture of my product and the unreacted 3,5-dimethylphenol?

A5: Since both are phenols, acid-base extraction cannot separate them. You must use a physical method based on polarity differences.

Option A: Flash Column Chromatography (Recommended for Best Purity)

This is the most effective method for separating compounds with similar functionalities but different polarities.[16][17] The product, this compound, is more polar than 3,5-dimethylphenol due to the additional ketone group. Therefore, it will adhere more strongly to the silica gel and elute later.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve your semi-purified product mixture in a minimal amount of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.

  • Elution: Start eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 3,5-dimethylphenol will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate). This will begin to elute your more polar product.[18]

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

Option B: Recrystallization (Good for Large-Scale or Nearly Pure Product)

If your product is the major component after extraction (>90%), recrystallization can be an efficient final purification step.[19] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

  • Solvent Screening: Test small batches of your solid in various solvents (e.g., ethanol, methanol, ethyl acetate, cyclohexane, or mixtures thereof) to find a suitable system.[20]

  • Dissolution: In an Erlenmeyer flask, dissolve the solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[20]

By following this structured, chemically-informed approach, you can effectively troubleshoot purification challenges and obtain high-purity this compound for your research and development needs.

References

Stability issues of 3',5'-Dimethyl-2'-hydroxyacetophenone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Stability Issues of 3',5'-Dimethyl-2'-hydroxyacetophenone under Acidic Conditions.

Technical Support Center: this compound

Overview: Understanding the Stability Profile

This compound is a versatile aromatic ketone used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals[1]. Structurally, it possesses a phenolic hydroxyl group and a ketone functional group on a dimethylated benzene ring. While hydroxyacetophenones are generally considered stable, particularly under specific acidic conditions used for deprotection of related compounds[2], understanding their behavior under a range of acidic stresses is critical for ensuring the integrity of experimental results and the stability of resulting formulations.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers anticipate and address stability challenges associated with this compound in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered stable in acidic conditions?

A1: Yes, the core structure of hydroxyacetophenones is known to be relatively stable under moderately acidic conditions, especially when compared to basic conditions which can promote undesired polymerization[2]. For instance, acidic hydrolysis is a standard method for deprotecting related α-acetoxyacetophenones to yield the desired α-hydroxyacetophenone with minimal degradation[2]. However, stability is highly dependent on the specific conditions, including acid concentration, temperature, reaction time, and the presence of other reactive species.

Q2: What are the primary functional groups on the molecule that could be susceptible to acid-catalyzed degradation?

A2: The two primary functional groups of concern are the phenolic hydroxyl group and the acetyl (ketone) group.

  • Phenolic Hydroxyl Group: While generally stable, this group can be susceptible to oxidation, a process that can be catalyzed by light or trace metal ions, even in an acidic medium[3][4].

  • Ketone Group: The ketone is generally robust against hydrolysis in acid. However, under strong acidic conditions, it can undergo enolization, which may open pathways to other reactions[5].

  • Aromatic Ring: The electron-donating hydroxyl and methyl groups activate the aromatic ring, making it potentially susceptible to electrophilic attack if strong electrophiles are present in the acidic medium.

Q3: My solution of this compound turned yellow/brown after adding acid. What is happening?

A3: A color change often indicates the formation of degradation products. This could be due to oxidation of the phenolic hydroxyl group to form colored quinone-type species, especially if the solution is exposed to air (oxygen) for extended periods[4][6]. The process can be accelerated by heat or light. It is crucial to determine if this color change is associated with a significant loss of the parent compound via a stability-indicating analytical method like HPLC.

Q4: Can I use heat to dissolve the compound in an acidic solution?

A4: While gentle heating can aid dissolution, prolonged exposure to high temperatures in a strongly acidic medium should be avoided. Elevated temperatures can provide the activation energy needed for potential degradation reactions, such as acid-catalyzed side reactions or accelerated oxidation[7]. It is recommended to first perform a forced degradation study to understand the compound's thermal stability in your specific acidic matrix.

Q5: Are there any specific acids I should avoid?

A5: While common mineral acids (HCl, H₂SO₄) and organic acids (formic acid, acetic acid) are frequently used, be cautious with strong oxidizing acids (e.g., nitric acid) unless oxidation is the intended reaction. Additionally, be aware that some strong Lewis acids used in reactions like the Fries rearrangement (e.g., AlCl₃) can catalyze the rearrangement of phenolic esters to hydroxyaryl ketones, indicating potential reactivity under harsh, anhydrous acidic conditions[8].

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Low assay/potency of the compound after acid treatment. Chemical Degradation: The compound may be degrading under the specific acidic conditions (concentration, temperature, time).1. Perform a forced degradation study (see protocol below) to systematically evaluate stability. 2. Analyze samples at intermediate time points to understand the rate of degradation. 3. Consider reducing the acid concentration, temperature, or exposure time.
Appearance of new, unexpected peaks in HPLC chromatogram. Formation of Degradation Products: Acid-catalyzed hydrolysis, oxidation, or rearrangement may be occurring.1. Implement a stability-indicating HPLC method capable of resolving the parent peak from all new peaks. 2. Perform peak purity analysis using a Diode-Array Detector (DAD) to ensure the main peak is not co-eluting with impurities[9]. 3. Attempt to identify the degradants using mass spectrometry (LC-MS) to understand the degradation pathway.
Poor mass balance in stability study (sum of parent and degradants < 95%). 1. Non-UV Active Degradants: Some degradation products may lack a chromophore at the detection wavelength. 2. Formation of Volatiles: Degradation may produce volatile compounds that are lost. 3. Precipitation: Degradants may be insoluble in the analytical solvent.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector in parallel with UV. 2. Analyze the headspace of a stressed sample using GC-MS. 3. Ensure all material is fully dissolved before analysis; inspect samples for precipitates.
Inconsistent results between experimental repeats. Oxygen Sensitivity: Degradation may be oxidative and dependent on the amount of dissolved oxygen or headspace in the reaction vessel.1. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[2]. 2. Ensure consistent sample handling and preparation procedures across all experiments.

Investigating Stability: A Forced Degradation Workflow

Forced degradation studies are essential to understanding a compound's intrinsic stability and developing a stability-indicating analytical method[3][10][11].

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation prep_sample Prepare Stock Solution in a suitable solvent (e.g., Methanol) stress_conditions Define Stress Conditions (Acid type, conc., temp., time) prep_sample->stress_conditions acid_stress Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid_stress control Control Sample (Unstressed, t=0) stress_conditions->control blank Blank (Acid medium only) stress_conditions->blank sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid_stress->sampling hplc Analyze via Validated Stability-Indicating HPLC control->hplc blank->hplc neutralize Neutralize & Dilute to stop reaction sampling->neutralize neutralize->hplc evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->evaluate pathway Propose Degradation Pathway evaluate->pathway

Caption: Workflow for a forced degradation study under acidic conditions.

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol outlines a typical approach to assess stability in an acidic solution. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants[12].

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to a known concentration (e.g., 1.0 mg/mL).

  • Stress Sample Preparation:

    • To a vial, add a specific volume of the stock solution.

    • Add the acidic stressor (e.g., 1 M HCl) to achieve the desired final concentration of the compound (e.g., 100 µg/mL) and acid (e.g., 0.1 M HCl).

  • Incubation: Place the vial in a controlled environment (e.g., a water bath at 60°C). Prepare a control sample stored at 5°C.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) and dilute with the mobile phase to a concentration suitable for HPLC analysis. This step is crucial to stop the degradation reaction.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines[9].

Parameter Recommended Condition Rationale/Comments
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes for the phenolic compound[13].
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Program Start at 10-20% B, ramp to 90% B over 15-20 minA gradient is essential to ensure elution of both the parent compound and any potential degradants, which may have different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times[9].
Injection Volume 10 µLAdjust as needed based on concentration and detector sensitivity.
Detection Wavelength 254 nmA common wavelength for aromatic ketones; scan with a DAD (200-400 nm) to identify the optimal wavelength and check for peak purity[9][14].

Potential Degradation Pathways & Mitigation

While this compound is relatively stable, severe acidic conditions (e.g., high temperature, strong acid) could theoretically lead to degradation.

Degradation_Pathways cluster_pathways Potential Degradation Under Severe Acidic Stress parent This compound Phenolic -OH Ketone C=O oxidation Oxidized Species e.g., Quinone-type structures parent:f1->oxidation [O], H⁺, Heat/Light enolization Enol Intermediate C=C-OH parent:f1->enolization Strong H⁺ condensation Dimer/Oligomer From Enol reaction enolization:f0->condensation Self-condensation

Caption: Hypothetical degradation pathways under severe acidic stress.

Mitigation Strategy: Use of Protecting Groups

If the stability of the phenolic hydroxyl group is a significant issue for a subsequent reaction step, a protection-deprotection strategy may be required. A protecting group masks the reactive hydroxyl group, rendering it inert to the reaction conditions, and can be removed later to restore the original functionality[15][16].

  • When to Consider: Use a protecting group if your reaction requires harsh acidic conditions that you have proven (via a forced degradation study) will degrade your starting material, but which are necessary for another transformation on the molecule.

  • Common Protecting Groups for Phenols:

    • Methyl Ether (Me): Very stable, but requires harsh conditions for removal (e.g., BBr₃ or HBr), which may not be compatible with the rest of the molecule[17].

    • Silyl Ethers (e.g., TBDMS): A good option as they are generally stable to many reaction conditions but are easily cleaved with fluoride sources (like TBAF) under mild conditions[18].

    • Acetyl Ester (Ac): Can be used as a protecting group, though it is typically cleaved under basic or acidic hydrolysis conditions[19].

The choice of protecting group must be orthogonal, meaning the conditions for its removal should not affect other functional groups in the molecule[15].

References

Technical Support Center: Scaling Up the Synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process. The primary route for this synthesis is the Fries rearrangement of 3',5'-dimethylphenyl acetate, a versatile yet challenging reaction.

Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up

This section addresses specific issues you may encounter during the synthesis of this compound via the Fries rearrangement.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the Fries rearrangement.

Potential Causes & Solutions:

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Ensure your catalyst is fresh, of high purity, and handled under strict anhydrous conditions. Using a glovebox or a nitrogen atmosphere is highly recommended.[1] An insufficient amount of catalyst can also lead to poor conversion. The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting ester and the product ketone.[2]

    • Actionable Advice: Perform a small-scale trial with a fresh batch of AlCl₃. Optimize the catalyst loading; typically, 1.1 to 2.5 equivalents are used.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the regioselectivity.[1][3]

    • Too Low: May result in an incomplete or sluggish reaction.

    • Too High: Can lead to the formation of undesired side products and decomposition of the starting material or product.[1]

    • Actionable Advice: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For the synthesis of the ortho-isomer (2'-hydroxy), higher temperatures are generally favored.[3][4] Start with a literature-reported temperature and optimize in small increments.

  • Insufficient Reaction Time: Complex reactions like the Fries rearrangement may require extended reaction times to reach completion.

    • Actionable Advice: Monitor the reaction until no further consumption of the starting material is observed by TLC or HPLC.

  • Improper Quenching and Work-up: The work-up procedure is crucial for isolating the product. Improper quenching of the highly reactive Lewis acid complex can lead to product degradation.[1]

    • Actionable Advice: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic phase.[1]

Problem 2: Poor Regioselectivity (Formation of 4'-Hydroxy-3',5'-dimethylacetophenone)

The Fries rearrangement can yield both ortho and para isomers. For this compound, the ortho acylation is the desired outcome.

Controlling Factors:

  • Temperature: This is the primary lever for controlling regioselectivity. Higher temperatures (often >160°C) favor the formation of the thermodynamically more stable ortho isomer, which can form a stable six-membered chelate with the aluminum catalyst.[3][4][5] Lower temperatures (typically <60°C) favor the kinetically controlled para product.[3][4][5]

  • Solvent: The choice of solvent can also influence the ortho/para ratio.

    • Non-polar solvents (like nitrobenzene or no solvent) tend to favor the ortho product.[3]

    • Polar solvents can favor the para product.[3]

Condition Favored Product Rationale
High Temperature (>160°C)ortho (2'-hydroxy)Thermodynamic control, stable chelate formation[3][5]
Low Temperature (<60°C)para (4'-hydroxy)Kinetic control[3][5]
Non-polar Solventortho (2'-hydroxy)Favors intramolecular rearrangement[3]
Problem 3: Formation of Side Products and Purification Challenges

Besides the desired product and its regioisomer, other impurities can complicate the purification process.

Common Side Products and Mitigation:

  • 3,5-Dimethylphenol: This can result from the hydrolysis of the starting ester, especially if moisture is present.

    • Mitigation: Ensure strictly anhydrous reaction conditions.[1]

  • Di-acylated Products: In some cases, a second acyl group can be introduced onto the aromatic ring.

    • Mitigation: Use a controlled stoichiometry of the acylating agent in the preceding esterification step and avoid a large excess of the Lewis acid during the rearrangement.

  • Polymeric Materials: High temperatures and strong acids can sometimes lead to the formation of tar-like substances.

    • Mitigation: Careful temperature control and optimization of reaction time are crucial.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the ortho and para isomers and removing other impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a scalable purification method.

Experimental Workflow

The synthesis of this compound is a two-step process.

Workflow Start 3,5-Dimethylphenol Step1 Step 1: Esterification Start->Step1 Intermediate 3',5-Dimethylphenyl acetate Step1->Intermediate Step2 Step 2: Fries Rearrangement Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 3',5-Dimethylphenyl acetate

This is a standard esterification procedure.

Materials:

  • 3,5-Dimethylphenol

  • Acetic anhydride

  • Methylene chloride (DCM)

  • Sodium hydroxide solution

  • Water

Procedure:

  • Combine 3,5-dimethylphenol (1.0 eq) and acetic anhydride (2.0 eq).[6]

  • Reflux the mixture for 1 hour.[6]

  • Allow the reaction to stir at room temperature overnight.[6]

  • Pour the reaction mixture into water and extract with methylene chloride.[6]

  • Wash the organic phase with sodium hydroxide solution, followed by water.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3',5-dimethylphenyl acetate.[6]

Step 2: Fries Rearrangement to this compound

This step requires careful control of reaction conditions.

Materials:

  • 3',5-Dimethylphenyl acetate

  • Aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent, or neat)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, add 3',5-dimethylphenyl acetate (1.0 eq) to a flask containing nitrobenzene (if used as a solvent).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.5 - 2.5 eq) in portions, keeping the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 160-170°C for ortho-selectivity) and hold for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the ice has melted and the aluminum salts have dissolved.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fries rearrangement?

The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[2][3][5] The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, which weakens the ester bond and facilitates the formation of a resonance-stabilized acylium ion.[5] This electrophilic acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the ortho or para hydroxyaryl ketone.[5] The reaction can proceed through both intramolecular and intermolecular pathways.[7]

Fries_Mechanism Ester Aryl Ester + AlCl3 Complex Lewis Acid-Ester Complex Ester->Complex Coordination Acylium Acylium Ion + Aryloxide-AlCl3 Complex Complex->Acylium Rearrangement Ortho_Sigma Ortho Sigma Complex Acylium->Ortho_Sigma Electrophilic Attack (ortho) Para_Sigma Para Sigma Complex Acylium->Para_Sigma Electrophilic Attack (para) Ortho_Product Ortho Product (after workup) Ortho_Sigma->Ortho_Product Deprotonation & Hydrolysis Para_Product Para Product (after workup) Para_Sigma->Para_Product Deprotonation & Hydrolysis

Caption: Simplified Fries rearrangement mechanism.

Q2: Are there greener alternatives to traditional Lewis acid catalysts?

Yes, the corrosive and hazardous nature of catalysts like AlCl₃ has prompted research into more environmentally friendly alternatives.[2] Some promising options include:

  • Bismuth(III) triflate (Bi(OTf)₃): This has been shown to be an efficient catalyst for the Fries rearrangement, often requiring only catalytic amounts (e.g., 10 mol%).[8] It is also less toxic and more moisture-tolerant than AlCl₃.[8]

  • Zeolites: These solid acid catalysts can promote the Fries rearrangement, although their application to substituted substrates is still under investigation.[9]

  • Strong protic acids: Methanesulfonic acid and hydrofluoric acid can also be used, but they are also highly corrosive.[2]

  • Photo-Fries Rearrangement: This method uses UV light to induce the rearrangement and does not require a catalyst.[1][10] However, it proceeds via a radical mechanism and often results in lower yields.[3]

Q3: Why is an excess of the Lewis acid catalyst often required?

An excess of the Lewis acid is necessary because it forms complexes with both the starting ester and the phenolic hydroxyl group and the ketone carbonyl group of the product.[2] These complexes deactivate the catalyst, so a stoichiometric excess is needed to ensure there is enough active catalyst to drive the reaction to completion.

Q4: Can I perform this reaction without a solvent?

Yes, the Fries rearrangement can often be performed neat (without a solvent), especially when using a solid starting material that melts at the reaction temperature.[3] This can be advantageous for scale-up as it reduces solvent waste and can sometimes improve reaction rates. However, it may make temperature control more challenging.

Q5: What are the key safety precautions for this reaction?

  • Anhydrous Conditions: The reaction is highly sensitive to water. All glassware should be oven-dried, and reagents should be anhydrous.

  • Corrosive Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The addition of AlCl₃ can be exothermic. Add it slowly and with cooling to control the reaction temperature.

  • Quenching: The quenching step with ice and acid is also highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

References

Preventing decomposition of 3',5'-Dimethyl-2'-hydroxyacetophenone during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dimethyl-2'-hydroxyacetophenone is a valuable substituted phenol derivative frequently employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a phenolic hydroxyl group ortho to an acetyl moiety, presents a unique set of stability challenges, particularly during post-reaction workup. Researchers often report frustrating product loss and the formation of intensely colored impurities, compromising both yield and purity.

This technical guide moves beyond simple procedural lists. It is designed as a dynamic troubleshooting resource to empower you with a deeper understanding of the underlying chemical principles governing the stability of this molecule. By explaining the "why" behind each step, we aim to provide you with the expertise to proactively design robust workup protocols, diagnose issues as they arise, and ultimately, maximize the success of your synthesis.

Core Principles of Instability: Understanding the Vulnerabilities

The decomposition of this compound during workup is not random; it is dictated by its functional groups. Understanding these vulnerabilities is the first step toward prevention.

  • Phenolic Oxidation: The primary pathway for degradation is the oxidation of the 2'-hydroxyl group. Under basic conditions, this group is deprotonated to form a phenoxide. This phenoxide is highly electron-rich and extremely susceptible to oxidation by atmospheric oxygen, trace metal ions, or residual oxidants. This process typically generates highly colored quinone-type species and polymeric byproducts.

  • Lewis Acid Complexation: In syntheses like the Friedel-Crafts acylation or Fries rearrangement, Lewis acids (e.g., AlCl₃) are used. The product's hydroxyl and carbonyl groups act as a bidentate ligand, forming a very stable complex with the Lewis acid.[1] Incomplete destruction of this complex during quenching is a major source of yield loss, as the complex is often insoluble in the organic extraction solvent.

  • Metal Ion Catalysis: Trace amounts of transition metal ions, particularly copper and iron, can catalytically accelerate the rate of phenol oxidation.[2][3] These ions can be introduced from reagents, glassware, or even spatulas, and their effects are magnified at higher pH levels.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup of this compound in a practical question-and-answer format.

Q1: My organic layer turned dark brown or purple after washing with sodium bicarbonate or another base. What is happening and how can I prevent it?

A1: This is a classic sign of rapid phenoxide oxidation. When you add a base, you deprotonate the phenolic hydroxyl group, forming the phenoxide anion. This anion is incredibly sensitive to oxidation by dissolved oxygen in your solvents.

Root Cause Analysis & Solutions:

  • Causality: The phenoxide is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and making it highly reactive toward oxygen.

  • Immediate Solution - Use of Antioxidants: The most effective countermeasure is to add a reducing agent or oxygen scavenger to your basic wash solution. Before starting your extraction, prepare a fresh solution of saturated sodium bicarbonate (or your chosen base) and add a small amount (e.g., 0.5 g per 100 mL) of sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄). These agents will preferentially react with dissolved oxygen, protecting your product.

  • Procedural Solution - Temperature Control: Perform all aqueous washes, especially the basic ones, in an ice bath (0-5 °C). Lower temperatures significantly slow the rate of the oxidation reaction.

  • Atmospheric Control: For highly sensitive or large-scale reactions, deoxygenate your wash solutions and extraction solvent by bubbling nitrogen or argon gas through them for 15-20 minutes prior to use. If possible, conduct the extraction under an inert atmosphere.

Q2: My reaction (a Friedel-Crafts acylation) seemed to work based on TLC, but my final yield is extremely low. Where did my product go?

A2: The most likely culprit is incomplete decomplexation of the product from the Lewis acid catalyst (e.g., AlCl₃). Your product is likely trapped in the aqueous layer or as an insoluble solid at the interface, still bound to the aluminum salts.

Root Cause Analysis & Solutions:

  • Causality: The ortho-hydroxy and carbonyl groups of your product form a stable six-membered ring chelate with AlCl₃. This complex is often a solid and is not soluble in common organic extraction solvents like ethyl acetate or dichloromethane. Simply washing with water is often insufficient to break this bond.[1]

  • Optimized Quenching Protocol: The key is to break the complex decisively. The standard and most effective method is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (HCl).[4] The cold temperature controls the exothermic quench, and the strong acid protonates the hydroxyl group, breaking the chelate and liberating the free product into a form that can be extracted.

  • Managing Emulsions: This vigorous quenching can sometimes lead to emulsions. If this occurs, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion and improve phase separation.[4]

Q3: My final isolated product is off-white or yellow, even though the NMR spectrum looks clean. How can I decolorize it?

A3: This indicates the presence of trace amounts of highly colored oxidized impurities. While not abundant enough to be easily seen on a standard NMR, they are potent chromophores.

Root Cause Analysis & Solutions:

  • Causality: Minor oxidation occurred at some stage of the workup or solvent removal.

  • Purification - Recrystallization: The most effective method for removing these impurities is recrystallization. A mixed-solvent system, such as hexane/ethyl acetate or cyclohexane/toluene, is often effective. Dissolve the crude product in a minimal amount of the more polar solvent while hot, then slowly add the less polar solvent until the solution becomes cloudy (the cloud point). Allow it to cool slowly to form pure crystals.

  • Decolorizing with Activated Carbon: If the product is still colored after one recrystallization, repeat the process, but add a very small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Caution: Use carbon sparingly, as it can also adsorb your product, reducing the yield.

  • Purification - Silica Gel Plug: For smaller scales, you can dissolve the crude product in a minimal amount of solvent (e.g., 10% ethyl acetate in hexanes) and pass it through a short column ("plug") of silica gel. The non-polar product will elute quickly, while the more polar, colored impurities will be retained at the top of the silica.

Visualizing the Problem: Decomposition and Troubleshooting

A clear understanding of the decomposition pathway and the logical steps to counteract it is crucial.

Diagram 1: Primary Decomposition Pathway Phenol 3',5'-Dimethyl-2'- hydroxyacetophenone (Stable) Base + Base (e.g., NaHCO₃) - H⁺ Phenoxide Phenoxide Intermediate (Highly Unstable) Phenol->Phenoxide Deprotonation Oxidation + O₂, Metal Ions (Fast) Decomposition Colored Quinones & Polymeric Byproducts (Decomposition) Phenoxide->Decomposition Oxidation Diagram 2: Troubleshooting Workflow obs Observe Issue During Workup? issue_color Color Change in Organic Layer? obs->issue_color issue_yield Low Yield Post- Friedel-Crafts? obs->issue_yield issue_final_color Final Product Colored? obs->issue_final_color sol_ox 1. Add Antioxidant (Na₂SO₃) 2. Work at 0-5 °C 3. Use Inert Atmosphere sol_yield 1. Quench in Ice/HCl 2. Ensure Vigorous Stirring 3. Break Emulsions with Brine sol_color 1. Recrystallize 2. Use Activated Carbon 3. Filter through Silica Plug issue_color->sol_ox YES issue_yield->sol_yield YES issue_final_color->sol_color YES

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3',5'-Dimethyl-2'-hydroxyacetophenone, a compound of interest in synthetic chemistry and drug development. By comparing its spectral features with those of related substituted acetophenones, this document provides researchers, scientists, and drug development professionals with a robust framework for structural elucidation and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound belongs to the family of substituted acetophenones, which are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The precise arrangement of its functional groups—a hydroxyl group, a ketone, and two methyl groups on the aromatic ring—gives rise to a unique electronic and steric environment. NMR spectroscopy is an unparalleled, non-destructive technique for confirming this specific substitution pattern and for identifying any potential isomeric impurities. This guide will dissect the nuances of its ¹H and ¹³C NMR spectra, providing a detailed rationale for the assignment of each resonance.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, providing a clear and reproducible methodology.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (approximately 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.

Below is a workflow diagram illustrating the key steps in the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acquire Acquire 1H NMR Transfer->H1_Acquire C13_Acquire Acquire 13C NMR Transfer->C13_Acquire Process Fourier Transform & Phasing H1_Acquire->Process C13_Acquire->Process Reference Reference to TMS Process->Reference Integrate Integrate Peaks (1H) Reference->Integrate Assign Assign Signals Integrate->Assign Compare Compare with Alternatives Assign->Compare

A Guide to the Structural Validation of 3',5'-Dimethyl-2'-hydroxyacetophenone Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

We will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide moves beyond a simple recitation of data, delving into the causal logic behind spectral interpretation to construct a self-validating structural proof, intended for fellow researchers, scientists, and drug development professionals.

The Analytical Workflow: An Integrated Approach

The power of spectroscopic analysis lies in the complementary nature of the techniques. Each method probes different aspects of the molecule's constitution, and only when the data from all sources converge can a structure be confirmed with high confidence. Our workflow is designed to systematically assemble the structural puzzle, piece by piece.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Validation cluster_3 Final Confirmation Compound Sample: 3',5'-Dimethyl-2'-hydroxyacetophenone MS Mass Spectrometry (MS) Determines Molecular Weight & Fragmentation Compound->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Compound->IR NMR Nuclear Magnetic Resonance (NMR) Maps C-H Framework Compound->NMR Interpret Integrate & Interpret Data: - MS: C10H12O2 = 164.20 g/mol - IR: O-H, C=O, C=C peaks - NMR: Assign all H & C atoms MS->Interpret IR->Interpret NMR->Interpret Structure Validated Structure Interpret->Structure

Caption: Integrated workflow for spectroscopic validation.

Part 1: Molecular Formula and Mass Analysis via Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For an unknown, this is the first piece of the puzzle. For a known compound, it serves as a primary identity check. We analyze not only the molecular ion but also the fragmentation pattern, which offers corroborating structural clues.

The mass spectrum of this compound reveals a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 164, consistent with the molecular formula C₁₀H₁₂O₂.[1] The calculated molecular weight for this formula is 164.20 g/mol .

A prominent fragment is observed at m/z 149. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, a characteristic fragmentation known as alpha-cleavage adjacent to the carbonyl group.[2][3][4] This cleavage results in the formation of a stable acylium ion.

Ion / FragmentObserved m/zInterpretation
[M]⁺164Molecular Ion (C₁₀H₁₂O₂)
[M-CH₃]⁺149Loss of acetyl methyl group

This data strongly supports the proposed molecular formula and the presence of an acetyl group that can readily lose its methyl substituent.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a molecular fingerprint. For our target molecule, we expect to see absorptions for a hydroxyl (-OH) group, a carbonyl (C=O) group, and aromatic rings.

Wavenumber (cm⁻¹)AssignmentSignificance
~3400-3000 (broad)O-H stretchIndicates the presence of a hydroxyl group. The broadness suggests hydrogen bonding.
~3010-3100Aromatic C-H stretchConfirms the presence of an aromatic ring.
~2850-2960Aliphatic C-H stretchCorresponds to the methyl groups.[6]
~1650C=O stretch (conjugated)A strong absorption indicating a carbonyl group. The frequency is lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[7][8]
~1600, ~1470Aromatic C=C stretchCharacteristic absorptions for the benzene ring itself.

The IR spectrum provides compelling evidence for the key functional groups: a hydroxyl group, a ketone, and a substituted benzene ring, all of which are features of this compound.

Part 3: Mapping the Carbon-Hydrogen Framework via NMR Spectroscopy

Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Caption: Annotated structure for NMR assignment.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum displays a distinct signal for each unique carbon atom in the molecule. The chemical shift (δ) of each signal is indicative of its electronic environment.

Carbon LabelChemical Shift (δ, ppm)Rationale
C8 (C=O)~204The carbonyl carbon is highly deshielded and appears far downfield, typical for ketones.[9][10][11]
C2' (C-OH)~160Aromatic carbon attached to the highly electronegative oxygen atom.
C1' (C-C=O)~118Shielded aromatic carbon, serves as the point of attachment for the acetyl group.
C3', C5' (C-CH₃)~138Aromatic carbons bearing the methyl groups.
C4', C6'~128, ~129Aromatic C-H carbons.
C7 (-COCH₃)~26Acetyl methyl carbon, appears in the typical aliphatic region.[12]
C9, C10 (-CH₃)~20-22Aromatic methyl carbons.

The ¹³C NMR data confirms the presence of 10 carbon atoms in distinct chemical environments that perfectly match the proposed structure: one carbonyl, six aromatic carbons (four substituted, two with protons), and three methyl carbons.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity).

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-OH~12.5Singlet (broad)1HThe phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding with the ortho-carbonyl group. It appears as a broad singlet because it does not couple with other protons and exchanges with trace water.
H4', H6'~7.1, ~6.9Singlet, Singlet1H eachThese two aromatic protons are on the same ring but are not adjacent, so they appear as two distinct singlets rather than showing coupling to each other.
H7 (-COCH₃)~2.6Singlet3HThe acetyl methyl protons are adjacent to a carbonyl group with no protons on it, hence they appear as a sharp singlet.[12][13][14]
H9, H10 (-CH₃)~2.3Singlet6HThe two methyl groups on the aromatic ring are chemically equivalent or very similar, appearing as a single signal integrating to 6 protons (or two very close singlets integrating to 3H each). They have no adjacent protons, so they are singlets.

The ¹H NMR data is fully consistent with the proposed structure, accounting for all 12 protons and explaining their respective chemical shifts, integrations, and splitting patterns.

Conclusion: A Self-Validating Structural Proof

The structural validation of this compound is achieved through the logical convergence of complementary spectroscopic data.

  • Mass Spectrometry confirmed the molecular formula C₁₀H₁₂O₂ and the presence of a labile acetyl methyl group.

  • Infrared Spectroscopy identified the essential functional groups: a hydrogen-bonded hydroxyl, a conjugated ketone, and a substituted aromatic ring.

  • ¹³C and ¹H NMR Spectroscopy provided an unambiguous map of the molecular skeleton, assigning every carbon and hydrogen atom to its specific location and confirming their connectivity.

Appendix: Standard Experimental Protocols

The following are generalized, step-by-step protocols for the acquisition of the spectroscopic data discussed in this guide.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This may require several hundred to several thousand scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra and calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Place a small amount of the solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Place the ATR accessory into the FT-IR spectrometer.

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - GC/MS):

    • Inject a small volume (1 µL) of the solution into the Gas Chromatograph (GC).

    • The compound is vaporized and separated from the solvent on the GC column.

    • The eluted compound enters the Electron Ionization (EI) source of the mass spectrometer, where it is bombarded with high-energy electrons (70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.

References

A Comparative Guide to the Biological Activities of 3',5'-Dimethyl-2'-hydroxyacetophenone and 2',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Brief for Drug Discovery Professionals

This guide provides an in-depth, objective comparison of the biological activities of two structurally related phenolic compounds: 3',5'-Dimethyl-2'-hydroxyacetophenone and 2',4'-dihydroxyacetophenone (resacetophenone). In the realm of medicinal chemistry, minor alterations to a chemical scaffold can lead to profound shifts in pharmacological profiles. Understanding these structure-activity relationships (SAR) is fundamental to designing and developing novel therapeutics. This document synthesizes available experimental data, explains the causality behind their divergent activities, and provides robust protocols for their empirical evaluation.

The Acetophenone Scaffold: A Foundation for Diverse Bioactivity

The acetophenone framework is a recurring motif in natural products and synthetic compounds, valued for its metabolic stability and synthetic tractability.[1] The biological effects of acetophenone derivatives are critically dictated by the substitution pattern on the aromatic ring. This guide examines two such derivatives to illustrate how substituent choice—electron-donating methyl groups versus hydrogen-bonding hydroxyl groups—modulates bioactivity.

  • 2',4'-dihydroxyacetophenone (Resacetophenone): A naturally occurring plant metabolite, this compound is known for its role in the biosynthesis of other compounds and possesses inherent biological activities.[2][3]

  • This compound: A synthetic derivative, its properties are defined by the presence of two methyl groups, which alter its electronic and steric characteristics compared to its dihydroxy counterpart.

Structural and Physicochemical Divergence

The fundamental difference between these two molecules lies in their substitution and the resulting physicochemical properties. This structural variance is the primary driver of their distinct biological profiles.

Figure 1. Chemical structures of the compared acetophenones.

Key Physicochemical Differences:

  • Polarity and Solubility: The two hydroxyl groups in 2',4'-dihydroxyacetophenone make it significantly more polar and hydrophilic than this compound. The methyl groups in the latter increase its lipophilicity.

  • Hydrogen Bonding: 2',4'-dihydroxyacetophenone can act as both a hydrogen bond donor and acceptor at two positions, enhancing its interaction with polar biological targets. The 2'-hydroxyl group on both molecules can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which can affect its antioxidant potential.[4]

  • Electronic Effects: Both hydroxyl and methyl groups are electron-donating, but they influence the aromatic ring's electron density differently, which can affect reactivity and binding affinity.

Comparative Analysis of Biological Activities

The following sections summarize the experimentally observed biological activities, highlighting the performance differences between the two compounds.

Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a hallmark of many phenolic compounds. This activity is predominantly governed by the ability to donate a hydrogen atom from a hydroxyl group.

Analysis: 2',4'-dihydroxyacetophenone is a well-documented antioxidant.[5] Its potency in radical scavenging assays like DPPH is significant.[6] This efficacy is largely attributed to the 4'-hydroxyl group, which readily donates a hydrogen atom to form a stable phenoxyl radical. In contrast, the antioxidant activity of this compound is not extensively reported. While its 2'-hydroxyl group can theoretically donate a hydrogen atom, the lack of a second hydroxyl group and the presence of an intramolecular hydrogen bond likely render it a less potent antioxidant compared to resacetophenone.[4]

Table 1: Summary of Antioxidant Performance

CompoundAssayResultCausality
2',4'-dihydroxyacetophenone DPPH Radical ScavengingPotent Scavenger[6]Presence of two hydroxyl groups facilitates hydrogen donation and radical stabilization.
2',4'-dihydroxyacetophenone Free Radical ScavengingEffective[5]Hydroxyl groups are adept at neutralizing reactive oxygen species.
This compound N/ALimited data availableSingle hydroxyl group, likely involved in intramolecular hydrogen bonding, reducing H-donation potential.
Antimicrobial Activity

The ability to inhibit the growth of pathogenic microbes is another critical biological property. Here, the physicochemical differences between the two molecules lead to distinct spectra of activity.

Analysis: Derivatives of 2',4'-dihydroxyacetophenone have demonstrated powerful antibacterial activity, particularly against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7][8][9] The hydrophilic nature of the dihydroxy scaffold may facilitate its action against a broad range of bacteria. Conversely, derivatives of 2'-hydroxyacetophenone, including those with methyl substitutions, have been used to prepare compounds with notable antifungal activity.[10][11] The increased lipophilicity conferred by the dimethyl groups on this compound is a plausible explanation for enhanced activity against fungi, as it may improve penetration of the lipid-rich fungal cell membrane.

Table 2: Summary of Antimicrobial Performance

CompoundTargetResultCausality
2',4'-dihydroxyacetophenone Gram-negative bacteria (P. aeruginosa)Powerful antibacterial activity[8][9]Dihydroxy scaffold contributes to broad-spectrum antibacterial action.
This compound Fungi (general)Serves as a precursor for antifungal agents[10][12]Increased lipophilicity from dimethyl groups may enhance fungal membrane disruption.
Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and inhibiting inflammatory pathways is a key therapeutic strategy.

Analysis: 2',4'-dihydroxyacetophenone has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in cancer cells.[2] Furthermore, related hydroxyacetophenones are recognized for their anti-inflammatory effects.[5][13] While direct comparative data for this compound is scarce, the strong anti-inflammatory profile of resacetophenone suggests the dihydroxy substitution pattern is favorable for this activity.

Recommended Experimental Workflows for Direct Comparison

To provide definitive, quantitative comparisons, the following standardized protocols are recommended. These workflows are designed to be self-validating through the inclusion of appropriate controls.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Capacity

Objective: To determine the concentration of each compound required to scavenge 50% of DPPH free radicals (IC50 value).

G cluster_workflow DPPH Assay Workflow A Prepare methanolic solutions of test compounds, positive control (Ascorbic Acid), and 0.1 mM DPPH. B Dispense 100 µL of DPPH solution into 96-well plate. A->B C Add 100 µL of serially diluted test compounds to respective wells. B->C D Incubate plate in darkness for 30 minutes at room temperature. C->D E Measure absorbance at 517 nm using a microplate reader. D->E F Calculate % Inhibition vs. Control and determine IC50 values. E->F

Figure 2. Standard workflow for determining antioxidant activity via DPPH assay.

Detailed Steps:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare 1 mg/mL stock solutions of each test compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Serial Dilution: Perform serial dilutions of the stock solutions to create a range of concentrations for IC50 determination.

  • Assay Execution: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of each compound dilution. A control well should contain 100 µL DPPH and 100 µL methanol.

  • Incubation: Shield the plate from light and incubate for 30 minutes at ambient temperature.

  • Measurement: Read the absorbance of each well at 517 nm.

  • Calculation: Determine the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot inhibition vs. concentration to calculate the IC50 value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each compound that visibly inhibits microbial growth.

G cluster_workflow MIC Assay Workflow A Prepare two-fold serial dilutions of test compounds in culture broth in a 96-well plate. B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate all wells (except negative control) with the microbial suspension. B->C D Include positive (microbe + broth) and negative (broth only) controls. C->D E Incubate plate under appropriate conditions (e.g., 37°C for 24h). D->E F Determine MIC as the lowest concentration with no visible turbidity. E->F

Figure 3. Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each compound in the appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland turbidity standard, then dilute it according to standard protocols (e.g., CLSI guidelines).

  • Inoculation: Add the standardized inoculum to each well containing the test compound.

  • Controls: Include wells with inoculum and broth (positive growth control) and wells with only broth (negative control).

  • Incubation: Incubate the plate under conditions optimal for the microorganism's growth.

  • Analysis: After incubation, the MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Unifying Concept: The Structure-Activity Relationship

The divergent biological profiles of these two molecules can be rationalized through their structure-activity relationships.

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_res 2',4'-dihydroxyacetophenone cluster_dm This compound A Acetophenone Core Scaffold B Features: - Two Hydroxyl Groups - Increased Polarity - H-Bonding Capacity A->B C Features: - Two Methyl Groups - Increased Lipophilicity - Steric Influence A->C B_act Dominant Activities: - Potent Antioxidant - Broad Antibacterial B->B_act leads to C_act Dominant Activities: - Probable Antifungal - Weaker Antioxidant C->C_act leads to

Figure 4. SAR diagram linking molecular features to dominant biological activities.

  • For 2',4'-dihydroxyacetophenone: The two hydroxyl groups provide potent hydrogen-donating capabilities, making it an excellent antioxidant. This polarity also appears beneficial for broad-spectrum antibacterial activity.

  • For this compound: The replacement of a hydroxyl group with methyl groups drastically increases lipophilicity. This property is often correlated with enhanced antifungal activity, as it allows the molecule to more easily traverse the lipid-rich fungal cell membrane. This same structural change, however, diminishes its antioxidant potential.

Conclusion and Strategic Recommendations

This comparative analysis demonstrates that 2',4'-dihydroxyacetophenone is a superior candidate for applications requiring strong antioxidant and broad-spectrum antibacterial properties. In contrast, this compound presents a more promising scaffold for developing agents with specific antifungal activity, a direction where its increased lipophilicity is an asset.

Future research should prioritize:

  • Direct, side-by-side quantitative testing of both compounds using the protocols outlined herein to generate definitive comparative data (IC50, MIC values).

  • Investigation into the anti-inflammatory potential of this compound to determine if this activity is conserved from the parent scaffold.

  • Mechanistic studies to elucidate the specific molecular targets and pathways responsible for the observed antimicrobial effects of both compounds.

By leveraging this understanding of their structure-activity relationships, researchers can more effectively select and optimize acetophenone-based scaffolds for specific therapeutic applications.

References

Comparative study of the Fries rearrangement with different Lewis acids

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The Fries rearrangement is a cornerstone transformation in organic synthesis, providing a direct route to valuable hydroxyaryl ketones from phenolic esters.[1][2][3] The choice of the Lewis acid catalyst is paramount, as it profoundly influences reaction efficiency, regioselectivity (ortho vs. para), and substrate scope. This guide offers a comparative analysis of commonly employed Lewis acids, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal catalyst for their specific synthetic objectives.

Mechanistic Overview: The Driving Force of Acyl Migration

The Fries rearrangement proceeds via the transformation of an aryl ester into a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2] The generally accepted mechanism involves the initial complexation of the Lewis acid (e.g., AlCl₃) with the electron-rich carbonyl oxygen of the ester.[1][4] This coordination polarizes the acyl-oxygen bond, facilitating its cleavage and the generation of a highly electrophilic acylium carbocation.[1][5][6] This intermediate then attacks the aromatic ring through an electrophilic aromatic substitution (EAS) reaction to yield the ortho and para substituted hydroxyaryl ketones.[1]

The reaction can proceed through both intramolecular (within a solvent cage) and intermolecular pathways.[6][7][8] The prevailing pathway is influenced by the solvent, with non-polar solvents favoring an intramolecular transfer to the ortho position, while polar solvents promote the formation of a "freer" acylium ion, leading to the thermodynamically favored para product.[1][5]

Fries_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_product Step 4: Hydrolysis ArylEster Aryl Ester (Ar-O-C(=O)R) Complex Coordinated Complex ArylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Cation (R-C≡O⁺) Complex->AcyliumIon Rearrangement PhenoxideComplex Aluminated Phenoxide (Ar-O-AlCl₂) Complex->PhenoxideComplex SigmaComplexOrtho σ-complex (ortho) AcyliumIon->SigmaComplexOrtho ortho-attack SigmaComplexPara σ-complex (para) AcyliumIon->SigmaComplexPara para-attack ProductOrtho ortho-Hydroxyaryl Ketone SigmaComplexOrtho->ProductOrtho Deprotonation & Hydrolysis ProductPara para-Hydroxyaryl Ketone SigmaComplexPara->ProductPara Deprotonation & Hydrolysis

Caption: Generalized mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Comparative Analysis of Lewis Acids

The efficacy of the Fries rearrangement is critically dependent on the choice of Lewis acid. While aluminum chloride (AlCl₃) is the traditional and most widely used catalyst, others offer unique advantages in terms of catalytic activity, selectivity, and handling.

Aluminum Chloride (AlCl₃): The Classical Workhorse

Aluminum chloride is a powerful Lewis acid that readily promotes the rearrangement.[6] However, it is typically required in stoichiometric or even excess amounts because it complexes with both the starting material and the hydroxyl and carbonyl groups of the product.[6]

  • Activity: High. Effective for a wide range of substrates.

  • Regioselectivity: Highly dependent on reaction conditions. Low temperatures (<60°C) and polar solvents (e.g., nitrobenzene, nitromethane) favor the para isomer.[1][8][9][10] Conversely, high temperatures (>160°C) and non-polar solvents favor the ortho isomer, which can form a stable bidentate complex with the aluminum.[8][9]

  • Limitations: Requires harsh reaction conditions and a significant amount of catalyst.[1] The catalyst is highly hygroscopic and the aqueous workup can be vigorous.[6] Deactivating groups on the aromatic ring can lead to low yields.[1]

Boron Trifluoride (BF₃), Titanium Tetrachloride (TiCl₄), and Tin Tetrachloride (SnCl₄)

These Lewis acids are also effective catalysts for the Fries rearrangement and are often used in stoichiometric amounts.[6]

  • Activity: Generally considered milder than AlCl₃. TiCl₄, for instance, has been used for regioselective synthesis of specific ortho-acylhydroxy compounds.

  • Regioselectivity: The choice of these catalysts can influence the ortho/para ratio, but the primary control factors remain temperature and solvent polarity. BF₃ etherate is noted to catalyze the rearrangement of hydroquinone diesters.[3]

  • Limitations: Similar to AlCl₃, they are often needed in stoichiometric quantities and are sensitive to moisture.

Scandium(III) Triflate (Sc(OTf)₃): The Modern Catalytic Alternative

Scandium triflate has emerged as a highly efficient, water-tolerant, and reusable Lewis acid catalyst for a variety of organic transformations, including the Fries rearrangement.[11][12]

  • Activity: Remarkably high. It can be used in truly catalytic amounts (e.g., 2-10 mol%), a significant advantage over traditional Lewis acids.[3][13] This is particularly beneficial for reactions where the substrate or product is sensitive to large amounts of strong Lewis acids.[3]

  • Regioselectivity: Can provide good selectivity, often favoring the ortho product.

  • Advantages: Water-resistant, non-corrosive, and reusable, which aligns with the principles of green chemistry.[11][12] It is particularly useful for substrates that fail to react or give low yields with AlCl₃.[3]

  • Limitations: The primary drawback is the higher cost of scandium triflate compared to more traditional Lewis acids like AlCl₃.

Other Lewis and Brønsted Acids

Other reagents have also been successfully employed:

  • Zinc Powder (Zn): Has been reported to selectively catalyze the Fries rearrangement.[6]

  • Iron(III) Chloride (FeCl₃): A less expensive and milder alternative to AlCl₃, though it may require higher temperatures or longer reaction times.

  • Brønsted Acids: Strong protic acids like hydrogen fluoride (HF) and methanesulfonic acid (MSA) can also catalyze the reaction.[6] MSA, in particular, is noted for providing excellent para-selectivity and is considered a more environmentally friendly option.[3][6]

Data Summary
Lewis AcidTypical LoadingKey AdvantagesKey DisadvantagesPrimary Selectivity
AlCl₃ Stoichiometric ( >1 eq.)High activity, low costHarsh conditions, hygroscopic, large excess neededTemperature/solvent dependent
BF₃, TiCl₄, SnCl₄ StoichiometricMilder than AlCl₃Stoichiometric amounts needed, moisture sensitiveTemperature/solvent dependent
Sc(OTf)₃ Catalytic (0.1 - 10 mol%)High activity, reusable, water tolerant, greenHigh costOften ortho selective
FeCl₃ StoichiometricInexpensive, milder than AlCl₃Often requires more forcing conditionsTemperature/solvent dependent
Methanesulfonic Acid Stoichiometric/SolventEnvironmentally friendly, easy handlingCan require high temperaturesExcellent para selectivity[3]

Experimental Protocols

The following protocols provide a practical comparison for the rearrangement of phenyl benzoate, a common model substrate.

Protocol 1: Classic AlCl₃-Mediated Rearrangement (Para-selective)

This protocol is adapted for the synthesis of 4-hydroxybenzophenone, favoring the para-isomer.[5][10]

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Ice and distilled water

  • Standard inert atmosphere glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve phenyl benzoate (1.0 eq.) in nitromethane.

  • Cool the solution to -10 °C using a suitable cooling bath.[5]

  • In a separate flask, carefully prepare a solution of anhydrous AlCl₃ (5.0 eq.) in nitromethane.

  • Add the AlCl₃ solution dropwise to the stirred phenyl benzoate solution over 15 minutes, ensuring the temperature is maintained at -10 °C.[5][10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[5][10]

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully and slowly pouring the mixture into a beaker containing crushed ice and water.[5]

  • The product will precipitate. Allow it to stand to ensure complete precipitation.[5]

  • Collect the solid product by filtration, wash thoroughly with cold distilled water, and dry. Expected yields are in the range of 80-92%.[5]

Protocol 2: Catalytic Sc(OTf)₃-Mediated Rearrangement

This protocol demonstrates the use of a catalytic amount of a modern Lewis acid.

Materials:

  • Aryl ester (e.g., phenyl acetate)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous toluene

  • Standard inert atmosphere glassware

Procedure:

  • To a solution of the aryl ester (1.0 eq.) in anhydrous toluene, add Sc(OTf)₃ (0.05 eq.).

  • Heat the reaction mixture to reflux (approx. 110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the ortho- and para-hydroxyaryl ketones.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Start Dissolve Aryl Ester in Anhydrous Solvent Add_Catalyst Add Lewis Acid (Stoichiometric or Catalytic) Start->Add_Catalyst React Stir at Defined Temperature (e.g., -10°C to 160°C) Add_Catalyst->React Monitor Monitor by TLC/GC React->Monitor Quench Quench Reaction (e.g., Ice/Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Isolated Product(s) Purify->Product

Caption: General experimental workflow for the Fries Rearrangement.

Conclusion and Outlook

The choice of Lewis acid for the Fries rearrangement is a critical parameter that must be tailored to the specific substrate and the desired outcome. While AlCl₃ remains a cost-effective and potent catalyst, its requirement in large quantities and harsh conditions are significant drawbacks. Modern catalysts, particularly Sc(OTf)₃, offer a milder, more efficient, and environmentally benign alternative by operating in catalytic amounts.[11][12] For achieving high para-selectivity, Brønsted acids like methanesulfonic acid present a compelling option.[3] Future research will likely continue to focus on the development of even more efficient, selective, and reusable solid acid catalysts to further enhance the utility and sustainability of this important name reaction.

References

A Spectroscopic Guide to Differentiating 3',5'-Dimethyl-2'-hydroxyacetophenone and Its Para Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the precise structural elucidation of molecular isomers is of paramount importance. Subtle shifts in substituent positioning on an aromatic ring can profoundly impact a compound's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of 3',5'-dimethyl-2'-hydroxyacetophenone and its para isomer, 2',5'-dimethyl-2'-hydroxyacetophenone, offering a practical framework for their unambiguous differentiation. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles that govern the observed spectroscopic differences, thereby empowering you to apply these concepts to your own analytical challenges.

Molecular Structure: The Foundation of Spectroscopic Dissimilarity

The key to distinguishing these isomers lies in the spatial arrangement of the methyl (-CH₃) groups on the phenyl ring relative to the hydroxyl (-OH) and acetyl (-COCH₃) moieties. In this compound, the methyl groups are positioned meta and para to the acetyl group, and ortho and para to the hydroxyl group. Conversely, in the 2',5'-dimethyl-2'-hydroxyacetophenone isomer, the methyl groups are ortho and para to the acetyl group, and ortho and meta to the hydroxyl group. This seemingly minor variation in substitution pattern creates distinct electronic environments for the constituent atoms and functional groups, which are readily probed by various spectroscopic techniques.

G cluster_0 This compound cluster_1 2',5'-dimethyl-2'-hydroxyacetophenone 35_isomer 25_isomer

Caption: Molecular structures of the two isomers.

Spectroscopic Fingerprints: A Multi-Technique Approach

A multi-technique spectroscopic approach, leveraging UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust and self-validating system for isomer differentiation.[1][2]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The position (λmax) and intensity of absorption bands are sensitive to the extent of conjugation and the electronic effects of substituents on the aromatic ring.[3] For hydroxyacetophenones, the principal absorption bands arise from π→π* transitions within the benzene ring and the conjugated carbonyl system, as well as n→π* transitions of the carbonyl group.[3]

The methyl groups, being weakly electron-donating, and the hydroxyl group, a strong electron-donating group, influence the energy of these transitions. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen in both isomers red-shifts the n→π* transition. However, the different placement of the methyl groups will subtly alter the electronic distribution and, consequently, the absorption maxima.

Compound λmax (nm) Solvent
This compound~340Ethanol
2',5'-dimethyl-2'-hydroxyacetophenoneExpected to be similar with slight shiftsEthanol

Expert Interpretation: The λmax for both isomers is expected to be in a similar region due to the presence of the same chromophores. However, the different substitution pattern in the 2',5'-isomer may lead to a slight hypsochromic (blue) or bathochromic (red) shift compared to the 3',5'-isomer, depending on the net electronic effect on the conjugated system.

Infrared (IR) Spectroscopy: A Vibrational Analysis

IR spectroscopy probes the vibrational frequencies of chemical bonds. The position, intensity, and shape of absorption bands provide a unique fingerprint of a molecule's functional groups and overall structure.[8][9] For the isomers , the key diagnostic regions are the O-H stretching, C=O stretching, and the C-H bending regions of the aromatic ring.

Functional Group This compound 2',5'-dimethyl-2'-hydroxyacetophenone Key Differentiating Features
O-H Stretch (phenolic) Broad, ~3000-3400 cm⁻¹Broad, ~3000-3400 cm⁻¹The broadness is due to strong intramolecular hydrogen bonding with the carbonyl oxygen in both isomers. The precise peak position and shape may differ slightly due to the influence of the methyl groups on the strength of this hydrogen bond.
C=O Stretch (ketone) ~1640-1660 cm⁻¹~1640-1660 cm⁻¹The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[10] The electronic effects of the differently positioned methyl groups will cause a small but discernible shift in the C=O stretching frequency between the two isomers.[8][9]
Aromatic C-H Bending (out-of-plane) ~800-900 cm⁻¹~800-900 cm⁻¹The substitution pattern on the benzene ring gives rise to characteristic absorption bands in this region. The 3',5'-isomer (1,2,3,5-tetrasubstituted) will have a different pattern compared to the 2',5'-isomer (1,2,4,5-tetrasubstituted). This region is often highly diagnostic for isomeric differentiation.

Expert Interpretation: The most reliable differentiation using IR spectroscopy will come from the "fingerprint" region, particularly the out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern on the aromatic ring. While the O-H and C=O stretching frequencies will also differ, the shifts may be subtle and require a high-resolution instrument for confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).[11] The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are all highly sensitive to the electronic and steric environment of the probed nucleus.

Proton Assignment This compound 2',5'-dimethyl-2'-hydroxyacetophenone Key Differentiating Features
-OH (phenolic) Singlet, downfield (~12-13 ppm)Singlet, downfield (~12-13 ppm)The extreme downfield shift is characteristic of a strongly hydrogen-bonded phenolic proton.[1] The exact chemical shift will be sensitive to the electronic environment.
Aromatic Protons Two singlets or narrow doubletsTwo singlets or narrow doubletsThe number of signals, their chemical shifts, and their splitting patterns are highly diagnostic. The 3',5'-isomer will show two aromatic protons in different environments. The 2',5'-isomer will also show two aromatic protons, but their chemical shifts will be different due to the altered positioning of the methyl groups.
-CH₃ (methyl on ring) Two singlets (~2.2-2.4 ppm)Two singlets (~2.2-2.4 ppm)The chemical shifts of the two methyl groups will differ between the isomers.
-COCH₃ (acetyl) Singlet (~2.5-2.6 ppm)Singlet (~2.5-2.6 ppm)The chemical shift of the acetyl protons will be influenced by the overall electronic nature of the substituted ring, leading to a small but measurable difference between the isomers.

Note: The table presents expected patterns. Actual chemical shifts can be found in databases like ChemicalBook for known compounds.[12][13]

Expert Interpretation: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The symmetry and electronic effects of the substituents in each isomer will result in a unique and unambiguous pattern of signals for the aromatic protons.

The ¹³C NMR spectrum will further confirm the structural assignments. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the substitution pattern.

Carbon Assignment This compound 2',5'-dimethyl-2'-hydroxyacetophenone Key Differentiating Features
C=O (ketone) ~200-205 ppm~200-205 ppmMinor shifts expected based on electronic differences.
Aromatic Carbons Six distinct signalsSix distinct signalsThe chemical shifts of the substituted and unsubstituted aromatic carbons will provide a clear fingerprint for each isomer. For instance, the carbon bearing the hydroxyl group (C2') and the carbons bearing the methyl groups will have characteristic and different chemical shifts in each isomer.
-CH₃ (methyl on ring) Two signals (~20-22 ppm)Two signals (~20-22 ppm)The chemical shifts of the methyl carbons will differ.
-COCH₃ (acetyl) ~25-30 ppm~25-30 ppmMinor shifts are expected.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following are generalized protocols that serve as a starting point; they should be optimized for the specific instrumentation available.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (Dissolution in appropriate solvent) uv_vis UV-Vis Spectroscopy (Scan from 200-800 nm) prep->uv_vis Aliquot sample ftir FTIR Spectroscopy (Acquire spectrum, e.g., KBr pellet or ATR) prep->ftir Aliquot sample nmr NMR Spectroscopy (Acquire ¹H and ¹³C spectra) prep->nmr Aliquot sample analysis Data Analysis & Comparison (Peak picking, integration, structural assignment) uv_vis->analysis Raw data ftir->analysis Raw data nmr->analysis Raw data report Reporting (Summarize findings and conclusions) analysis->report

Caption: A generalized workflow for the spectroscopic analysis of the isomers.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Blank Correction: Record a baseline spectrum of the solvent in a matched cuvette.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the major peaks.

NMR Spectroscopy Protocol
  • Solvent Selection: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Shimming: Place the NMR tube in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Summary of Key Differentiating Features

Spectroscopic Technique Key Differentiating Feature
UV-Vis Subtle shifts in λmax due to differences in electronic effects.
IR Distinctive pattern of C-H out-of-plane bending vibrations in the fingerprint region (800-900 cm⁻¹).
¹H NMR Unique chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR Characteristic chemical shifts of the aromatic carbons, particularly those bearing substituents.

Conclusion and Applications

The unambiguous differentiation of this compound and its para isomer, 2',5'-dimethyl-2'-hydroxyacetophenone, is readily achievable through a systematic and multi-faceted spectroscopic approach. While UV-Vis and IR spectroscopy provide valuable initial insights, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive and detailed structural information. The distinct spectroscopic fingerprints presented in this guide can be effectively employed in various applications within the pharmaceutical and chemical industries, including:

  • Quality control: Ensuring the isomeric purity of raw materials and final products.

  • Reaction monitoring: Tracking the progress of synthetic reactions where one isomer is the desired product.

  • Metabolite identification: Characterizing metabolic products of drug candidates.

  • Reference standards: Establishing well-characterized standards for analytical method development and validation.

By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently elucidate the structures of these and other closely related isomers, a critical step in advancing scientific discovery and ensuring product safety and efficacy.

References

A Comparative Guide to the Cytotoxicity of Novel Chalcones Derived from Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Chalcones, belonging to the flavonoid family, are recognized for their 1,3-diaryl-2-propen-1-one backbone and have emerged as a privileged scaffold in medicinal chemistry.[1] Their straightforward synthesis and broad spectrum of pharmacological activities, particularly their anticancer properties, make them a focal point of intensive research.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of novel chalcones synthesized from hydroxyacetophenone precursors. We will delve into their synthesis, comparative efficacy against various cancer cell lines, the molecular mechanisms underpinning their cytotoxicity, and the detailed protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.

Rationale and Synthesis: The Claisen-Schmidt Condensation

The primary route for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate acetophenone and a substituted benzaldehyde.[4] The use of hydroxyacetophenones as one of the primary reactants is a strategic choice, as the hydroxyl group provides a reactive site for further molecular modifications and can play a crucial role in the molecule's interaction with biological targets.

The general reaction involves the deprotonation of the α-carbon of the hydroxyacetophenone by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. This robust and high-yielding reaction allows for the generation of a diverse library of chalcone derivatives by varying the substitution patterns on both aromatic rings.[4]

Comparative Cytotoxicity: An Evaluation Across Cancer Cell Lines

The cytotoxic potential of novel chalcones is typically quantified by determining their half-maximal inhibitory concentration (IC50), the concentration at which 50% of the cancer cell population's growth is inhibited. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric method for this evaluation.[5][6] Below is a comparative summary of the cytotoxic activities of various chalcones derived from hydroxyacetophenones against a panel of human cancer cell lines.

Chalcone DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeHeLaCervical Cancer10.05 ± 0.22[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeC-33ACervical Cancer15.76 ± 1.49[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721Hepatocellular Carcinoma32.3 ± 1.13[5]
2',4-dihydroxy-4',6'-dimethoxychalconeMCF-7Breast Cancer52.5[5]
(E)-1-(2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oneHeLaCervical CancerLow IC50
(E)-1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHeLaCervical CancerLow IC50
Chalcone with 2'-hydroxy and 4-methoxy on B-ring (FMC)U-937Leukemia0.2 ± 0.1
Chalcone with 2'-hydroxy and 4-methoxy on B-ring (FMC)HL-60Leukemia0.3 ± 0.1
Prenylated chalcone (Compound 13)MCF-7Breast Cancer3.30 ± 0.92[7]
Prenylated chalcone (Compound 12)MCF-7Breast Cancer4.19 ± 1.04[7]
Prenylated chalcone (Compound 12)MDA-MB-231Breast Cancer6.12 ± 0.84[7]

Note: "Low IC50" indicates high cytotoxic activity as reported in the source, though a precise value was not provided in the abstract.

The data reveals that the cytotoxic efficacy of these chalcones is highly dependent on both the substitution pattern and the cancer cell line being tested. For instance, the 2'-furoyloxy-4-methoxychalcone (FMC) demonstrates exceptionally potent activity against leukemia cell lines, with IC50 values in the sub-micromolar range. Similarly, prenylated chalcones derived from a natural acetophenone show significant inhibitory effects against breast cancer cell lines, with IC50 values as low as 3.30 µM.[7] These values are often comparable or superior to standard chemotherapeutic agents, highlighting the potential of these novel compounds.

Mechanism of Action: Induction of Apoptosis

A significant body of evidence indicates that the primary mechanism by which chalcones exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[8][9] This is a highly regulated process crucial for eliminating damaged or cancerous cells. Chalcone derivatives have been shown to trigger apoptosis through multiple interconnected signaling pathways.[3][9]

Key Apoptotic Events Triggered by Chalcones:

  • Cell Cycle Arrest: Many cytotoxic chalcones halt the cell division cycle, typically at the G0/G1 or G2/M phases, preventing cancer cells from proliferating.[2][8]

  • Generation of Reactive Oxygen Species (ROS): Some chalcones increase intracellular ROS levels, leading to oxidative stress that damages cellular components and initiates the apoptotic cascade.[9][10]

  • Mitochondrial Pathway (Intrinsic Pathway): This pathway is central to chalcone-induced apoptosis. It involves an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, which disrupts the mitochondrial membrane potential.[3][9] This disruption leads to the release of cytochrome c into the cytoplasm, which then activates a cascade of executioner proteins.[3]

  • Caspase Activation: The released cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[3][10] These caspases are the ultimate effectors of apoptosis, dismantling the cell by cleaving key structural and regulatory proteins.[9]

Apoptotic_Pathway_of_Chalcones Chalcone Cytotoxic Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Induces BaxBcl2 ↑ Bax/Bcl-2 Ratio Chalcone->BaxBcl2 Modulates CellCycle Cell Cycle Arrest (G2/M Phase) Chalcone->CellCycle Induces Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC BaxBcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CellCycle->Apoptosis

Caption: Apoptotic signaling pathway induced by cytotoxic chalcones.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure reproducibility and reliability, a standardized protocol for assessing cytotoxicity is essential. The MTT assay remains a cornerstone technique in this field.[5]

Objective: To determine the concentration of a chalcone derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[11]

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[5]

  • Cancer cell line of interest

  • Chalcone stock solution (e.g., 10 mM in DMSO)[5]

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone stock solution in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various chalcone concentrations. Include a vehicle control (medium with DMSO, matching the highest concentration used) and an untreated control (medium only).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5] Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the purple formazan crystals.[5][12] Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the chalcone concentration to generate a dose-response curve and determine the IC50 value.[5]

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Chalcone Dilutions Incubate1->Treat Incubate2 4. Incubate 24-72h (Treatment) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 AddDMSO 7. Add DMSO (Solubilize Formazan) Incubate3->AddDMSO Read 8. Measure Absorbance (570 nm) AddDMSO->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

Novel chalcones derived from hydroxyacetophenones represent a highly promising class of cytotoxic agents. Their facile synthesis allows for extensive structural diversification, leading to the identification of compounds with potent and selective anticancer activity. The primary mechanism of action involves the induction of apoptosis through well-defined signaling pathways, making them attractive candidates for further development. The comparative data presented in this guide underscores the importance of continued structure-activity relationship studies to optimize the therapeutic index of these compounds. Future research should focus on preclinical in vivo studies to validate the efficacy and safety of the most potent chalcone derivatives, paving the way for their potential clinical application in cancer therapy.

References

A Researcher's Guide to Hydroxyacetophenone Isomers: Unraveling the Structure-Function Relationship in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxyacetophenones, a class of phenolic compounds, are garnering increasing interest within the scientific community for their diverse biological activities.[1][2][3] This guide provides a comparative analysis of three key positional isomers: 2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone. We will delve into the subtle yet critical structural variations among these isomers and correlate them with their distinct antioxidant, anti-inflammatory, antimicrobial, and cytotoxic functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by synthesizing experimental data and providing detailed methodologies to facilitate further investigation into the therapeutic potential of these compounds.

Introduction: The Significance of Isomeric Variation

Hydroxyacetophenones are characterized by a hydroxyl group (-OH) and an acetyl group (-COCH3) attached to a benzene ring.[1] The relative positioning of these two functional groups gives rise to three primary isomers: ortho (2'-), meta (3'-), and para (4'-). This positional isomerism, while seemingly minor, profoundly influences the physicochemical properties of the molecules, such as polarity, hydrogen bonding capability, and electronic effects.[1][4] These differences, in turn, dictate their biological activities and mechanisms of action.[1][5] Understanding this structure-activity relationship is paramount for the targeted design and development of novel therapeutic agents.

Comparative Analysis of Biological Functions

The biological activities of hydroxyacetophenone isomers are diverse, with each isomer exhibiting a unique profile of efficacy. This section will compare and contrast their known functions, supported by available experimental data.

Antioxidant Activity

The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[6] The position of the hydroxyl group in hydroxyacetophenone isomers significantly impacts this capacity.

  • 4'-Hydroxyacetophenone (p-HAP): Generally considered to possess the strongest antioxidant activity.[7] The para-position of the hydroxyl group allows for effective delocalization of the resulting radical, enhancing its stability. This isomer has demonstrated significant free radical scavenging capabilities.[2][8]

  • 3'-Hydroxyacetophenone (m-HAP): Exhibits moderate antioxidant properties.[2][5][8] While capable of donating a hydrogen atom, the radical stabilization is less efficient compared to the para-isomer.

  • 2'-Hydroxyacetophenone (o-HAP): The antioxidant activity of this isomer is often considered the weakest of the three.[6] This is attributed to the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the adjacent acetyl group, which increases the bond dissociation energy of the phenolic hydroxyl group, making it less favorable to donate a hydrogen atom.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the free radical scavenging activity of compounds.[9][10][11]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.[6] The degree of discoloration is proportional to the antioxidant's scavenging ability.[6]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol.[12] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[10]

  • Sample Preparation: Prepare various concentrations of the hydroxyacetophenone isomers (e.g., 10, 50, 100, 200 µg/mL) in the same solvent.[9]

  • Reaction: Add a small volume of each sample concentration (e.g., 40 µL) to a larger volume of the DPPH working solution (e.g., 160 µL).[12]

  • Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of the remaining DPPH at 517 nm using a spectrophotometer.[12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[6]

Data Summary: Antioxidant Activity of Hydroxyacetophenone Isomers

IsomerReported Antioxidant ActivityKey Structural Feature
4'-Hydroxyacetophenone HighUnhindered hydroxyl group in the para position allows for efficient radical stabilization.
3'-Hydroxyacetophenone ModerateHydroxyl group in the meta position offers less efficient radical stabilization compared to the para isomer.[5]
2'-Hydroxyacetophenone LowIntramolecular hydrogen bonding between the ortho-hydroxyl and acetyl groups hinders hydrogen donation.[6]
Anti-inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. Hydroxyacetophenone isomers have demonstrated varying degrees of anti-inflammatory effects, often through the inhibition of key inflammatory mediators.

  • 4'-Hydroxyacetophenone (p-HAP): This isomer has shown significant anti-inflammatory activity.[13][14] Studies have indicated its ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the NF-κB signaling pathway.[14][15] It also inhibits the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of prostaglandins involved in inflammation and pain.[14]

  • 3'-Hydroxyacetophenone (m-HAP): This isomer also exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators.[2][8]

  • Derivatives of Hydroxyacetophenones: It is worth noting that derivatives of hydroxyacetophenones, such as 3,5-diprenyl-4-hydroxyacetophenone, have also been shown to possess potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and modulating cytokine release.[16]

Experimental Protocol: Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.[16] The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the hydroxyacetophenone isomers for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis: Determine the concentration of each isomer that inhibits NO production by 50% (IC50).

Signaling Pathway: 4'-Hydroxyacetophenone's Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation ProInflammatoryCytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation HAP4 4'-Hydroxyacetophenone HAP4->NFkB G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis SeedCells Seed Cancer Cells in 96-well Plate TreatCells Treat with Hydroxyacetophenone Isomers (Varying Concentrations) SeedCells->TreatCells AddMTT Add MTT Reagent (Incubate 3-4h) TreatCells->AddMTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) AddMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Values CalculateViability->DetermineIC50

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3',5'-Dimethyl-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the commitment to safety extends beyond the benchtop discovery phase and into the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3',5'-Dimethyl-2'-hydroxyacetophenone, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, designed to be a trusted resource for your laboratory's chemical handling procedures.

Understanding the Hazard Profile of this compound

The primary hazard associated with this compound is its potential to cause serious eye damage.[1][2] A closely related isomer, 4'-Hydroxy-3',5'-dimethylacetophenone, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Given the structural similarities and the presence of a phenolic hydroxyl group, it is prudent to handle this compound as a hazardous substance with similar irritant properties.

Table 1: GHS Hazard Classifications

Hazard ClassGHS ClassificationSource
Serious Eye Damage/Eye IrritationCauses serious eye damage (H318)[1][2]
Skin Corrosion/IrritationCauses skin irritation (H315) (inferred from isomer)[3]
Specific Target Organ ToxicityMay cause respiratory irritation (H335) (inferred from isomer)[3]

Due to these hazards, this compound must be treated as hazardous waste.[4] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory penalties.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling and preparing this compound for disposal. The following table outlines the recommended PPE based on the known and inferred hazards.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with a face shield.To protect against splashes that can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[3][7] For prolonged contact, consider heavier-duty gloves.[8]
Body Protection A fully buttoned laboratory coat.To protect skin from accidental spills.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or aerosols that may cause respiratory irritation.[3][8]

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and prevent further contamination.

For Small Spills:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.[8]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill pads to contain the spilled solid.[7]

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[9] Avoid creating dust.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[7]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[7]

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Restrict access to the area until it has been deemed safe by trained personnel.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.[6] The guiding principle is to collect, label, and transfer the waste to a licensed hazardous waste disposal facility.

Phase 1: Waste Collection and Segregation
  • Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[10]

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[5][11]

  • Segregation: Do not mix this waste with other incompatible waste streams. It should be segregated as a solid organic hazardous waste.

Phase 2: Labeling and Storage
  • Hazardous Waste Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] All components of a mixture must be listed.[6]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from sources of ignition.[8][12]

Phase 3: Final Disposal
  • Professional Disposal Service: The final disposal of this compound waste must be conducted through a licensed professional hazardous waste disposal company.[4][9]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or the designated waste management provider.

  • Prohibited Disposal Methods: Under no circumstances should this chemical waste be disposed of down the sink or in the regular trash.[6]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Figure 1. Disposal Workflow for this compound Start Waste Generation (Unused chemical, contaminated labware) Collect Collect in a designated, compatible hazardous waste container Start->Collect Label Label container with 'Hazardous Waste' and full chemical name Collect->Label Store Store in a secure satellite accumulation area Label->Store Full Is container full? Store->Full Full->Store No Seal Securely seal the container Full->Seal Yes Request Request waste pickup through institutional EHS procedures Seal->Request Disposal Transfer to a licensed hazardous waste facility Request->Disposal

Caption: Disposal Workflow Diagram.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to following a meticulous collection, labeling, and disposal protocol—researchers can ensure they are meeting their professional and regulatory obligations. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet for the most current and detailed information.

References

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3',5'-Dimethyl-2'-hydroxyacetophenone

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